molecular formula C12H10N2O2 B1195624 N-(2-Hydroxyphenyl)picolinamide CAS No. 88530-99-8

N-(2-Hydroxyphenyl)picolinamide

Cat. No.: B1195624
CAS No.: 88530-99-8
M. Wt: 214.22 g/mol
InChI Key: VQNPYGMCQVAXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-2-pyridinecarboxamide is an aromatic amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-7-2-1-5-9(11)14-12(16)10-6-3-4-8-13-10/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNPYGMCQVAXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357067
Record name BAS 00134377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88530-99-8
Record name BAS 00134377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyphenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of N-(2-Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry. It details a standard synthesis protocol, comprehensive characterization data, and a potential workflow for its preparation and analysis. The information is intended to serve as a practical guide for researchers engaged in the synthesis, evaluation, and development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the formation of an amide bond between picolinic acid and 2-aminophenol (B121084). This reaction, a nucleophilic acyl substitution, can be facilitated by activating the carboxylic acid group of picolinic acid. A common and effective method involves the use of a coupling agent.

A representative reaction scheme is as follows:

Picolinic Acid + 2-Aminophenol → this compound

This transformation is often carried out using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) in an appropriate organic solvent[1].

Synthesis_Workflow start_material start_material reagent reagent product product process process picolinic_acid Picolinic Acid reaction Amide Coupling Reaction picolinic_acid->reaction aminophenol 2-Aminophenol aminophenol->reaction coupling_reagents Coupling Agents (e.g., DCC, HOBT) coupling_reagents->reaction Catalyze solvent Solvent (e.g., Toluene) solvent->reaction Medium workup Work-up & Purification reaction->workup final_product N-(2-Hydroxyphenyl) picolinamide (B142947) workup->final_product

Caption: General workflow for the synthesis of this compound.

Characterization Data

Following synthesis and purification, the identity and purity of this compound are confirmed through various analytical techniques.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
AppearanceSolid
SolubilitySoluble in DMSO

Spectroscopic analysis provides structural confirmation of the synthesized compound. The following tables summarize key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data (DMSO-d₆) Note: Predicted chemical shifts based on analysis of similar structures and general principles. Actual values may vary.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2Singlet1HAmide N-H
~9.8Singlet1HPhenolic O-H
~8.6Doublet1HPyridine-H (α to N)
~8.2-7.8Multiplet2HPyridine-H
~7.6-7.4Multiplet1HPyridine-H
~7.2-6.8Multiplet4HPhenyl-H

Table 2: IR Spectral Data Note: Key vibrational frequencies based on data for analogous structures[2].

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H and N-H stretching
~3100-3000Aromatic C-H stretching
~1650C=O stretching (Amide I)
~1590, 1480C=C stretching (Aromatic)
~1530N-H bending (Amide II)
~1250C-N stretching, C-O stretching

Table 3: Mass Spectrometry Data

m/z (Method: ESI+)Assignment
215.08[M+H]⁺
237.06[M+Na]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

This protocol describes the amide coupling of picolinic acid and 2-aminophenol.

Materials and Reagents:

  • Picolinic acid

  • 2-Aminophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBT)

  • Toluene (B28343), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of picolinic acid (1.0 eq) and 2-aminophenol (1.0 eq) in anhydrous toluene, add HOBT (1.1 eq)[1].

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in toluene dropwise to the cooled mixture over 15 minutes[1].

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, multiplicities, and integrations[3].

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule[3].

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into a mass spectrometer using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Potential Biological Activity Pathway

Derivatives of picolinamide and structurally related salicylanilides have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects[4][5]. Some N,N-arylalkyl-picolinamide derivatives have been shown to target the RNA-binding protein HuR[6]. HuR is known to stabilize the mRNA of proteins involved in inflammation and cell proliferation, such as cytokines (e.g., TNF-α) and proto-oncogenes. Inhibition of HuR can lead to the degradation of these target mRNAs, thereby reducing the expression of inflammatory and cancer-promoting proteins.

Signaling_Pathway cluster_normal Normal Cell State cluster_inhibited Inhibited State molecule molecule protein protein mrna mrna process process outcome outcome HPP N-(2-Hydroxyphenyl) picolinamide HuR HuR Protein HPP->HuR Inhibits Degradation mRNA Degradation Target_mRNA Target mRNAs (e.g., TNF-α, c-Fos) HuR->Target_mRNA Binds & Stabilizes Stabilization mRNA Stabilization Translation Protein Translation Target_mRNA->Translation Binding Binding Inflammation ↓ Inflammatory Proteins ↓ Cell Proliferation

Caption: Hypothetical mechanism targeting the HuR protein by a picolinamide derivative.

References

In-Depth Technical Guide: Physicochemical Properties and Solubility of N-(2-Hydroxyphenyl)picolinamide (CAS 88530-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of N-(2-Hydroxyphenyl)picolinamide, a compound identified by the CAS number 88530-99-8. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific fields.

Core Properties of this compound

PropertyValueSource
CAS Number 88530-99-8N/A
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance Solid, white to off-white[1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not availableN/A
LogP Not availableN/A

Solubility Profile

The solubility of a compound is a critical factor in its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known solubility of this compound is detailed in the following table.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL[1]

Note: The provided solubility in DMSO indicates that the compound is highly soluble in this solvent, although the saturation point has not been specified.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature. However, standardized methodologies for determining key parameters such as solubility, melting point, pKa, and LogP are outlined below. These general protocols can be adapted for the specific analysis of this compound.

Protocol for Determination of Solubility

A common method for determining the solubility of an organic compound involves the following steps:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved through shaking, stirring, or sonication.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like this compound.

G A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Physicochemical Characterization B->C D Melting Point Determination C->D E Solubility Assessment C->E F pKa Determination C->F G LogP Determination C->G H Biological Activity Screening C->H I Mechanism of Action Studies H->I

Figure 1. General workflow for new compound characterization.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 88530-99-8). Further research is required to elucidate the pharmacological profile of this compound.

The diagram below represents a generic signal transduction cascade, which is a common mechanism through which bioactive molecules exert their effects. The specific components of such a pathway for this compound are yet to be determined.

G Ligand This compound (Hypothetical Ligand) Receptor Cell Surface Receptor Ligand->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response GeneExpression->CellularResponse

Figure 2. A generalized cell signaling pathway.

This guide will be updated as more experimental data and research findings on this compound become available.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(2-Hydroxyphenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, a definitive, singular mechanism of action for N-(2-Hydroxyphenyl)picolinamide has not been explicitly elucidated. This guide consolidates information on the biological activities of structurally related picolinamide (B142947) and benzamide (B126) derivatives to propose and detail potential mechanisms of action for this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound.

Introduction

This compound is a molecule of interest with a chemical structure that suggests potential interactions with various biological targets. Picolinamide and its derivatives have been implicated in a range of biological activities, including antifungal, anticancer, anti-inflammatory, and enzyme-inhibitory effects. This technical guide explores the most probable mechanisms of action for this compound based on the known activities of analogous compounds.

Potential Mechanisms of Action and Associated Signaling Pathways

Based on the activities of structurally similar molecules, the primary potential mechanisms of action for this compound include sirtuin inhibition, VEGFR-2 kinase inhibition, and modulation of the RNA-binding protein HuR.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like gene silencing, metabolism, and DNA repair[1]. The inhibition of sirtuins, particularly SIRT1 and SIRT2, has been explored as a therapeutic strategy in cancer and neurodegenerative diseases[2][3]. Several picolinamide and benzamide derivatives have been identified as sirtuin inhibitors[4].

Proposed Mechanism: this compound may act as a competitive or non-competitive inhibitor of sirtuin enzymes. This inhibition would lead to an increase in the acetylation of histone and non-histone protein substrates, thereby modulating downstream cellular processes. For instance, the inhibition of SIRT2 leads to the increased acetylation of α-tubulin[4].

Signaling Pathway Diagram:

sirtuin_inhibition cluster_sirtuin Sirtuin-Mediated Deacetylation SIRT Sirtuin (e.g., SIRT1, SIRT2) Deac_Protein Deacetylated Protein SIRT->Deac_Protein Deacetylation Nicotinamide Nicotinamide SIRT->Nicotinamide Nicotinamide O_acetyl_ADP_ribose 2'-O-acetyl-ADP-ribose SIRT->O_acetyl_ADP_ribose O-acetyl-ADP-ribose Ac_Protein Acetylated Protein Substrate Ac_Protein->SIRT Inhibition NAD NAD+ NAD->SIRT Inhibitor N-(2-Hydroxyphenyl) picolinamide Inhibitor->SIRT Proposed Inhibition

Caption: Proposed inhibitory action of this compound on the sirtuin deacetylation pathway.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established anticancer strategy[5]. Picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors[5].

Proposed Mechanism: this compound may bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This would inhibit the pro-angiogenic signaling cascade, leading to a reduction in cell proliferation, migration, and new blood vessel formation.

Signaling Pathway Diagram:

vegfr2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor N-(2-Hydroxyphenyl) picolinamide Inhibitor->VEGFR2 Proposed Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration, Angiogenesis) ERK->Cell_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Response

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Targeting of RNA-Binding Protein HuR

Hu proteins are RNA-binding proteins that play a crucial role in post-transcriptional gene regulation by stabilizing target mRNAs. The dysregulation of HuR has been implicated in various diseases, including cancer[6][7].

Proposed Mechanism: this compound may interact with HuR, modulating its ability to bind to target mRNAs. This could lead to the destabilization of mRNAs that are critical for disease progression, thereby exerting a therapeutic effect.

Logical Relationship Diagram:

hur_interaction HuR HuR Protein mRNA Target mRNA (e.g., oncogenes) HuR->mRNA Binds & Stabilizes Ribosome Ribosome mRNA->Ribosome Translation Degradation mRNA Degradation mRNA->Degradation Inhibitor N-(2-Hydroxyphenyl) picolinamide Inhibitor->HuR Protein Protein Product Ribosome->Protein

Caption: Proposed modulation of HuR-mediated mRNA stabilization by this compound.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for picolinamide and benzamide derivatives acting on the proposed target classes. This data can serve as a benchmark for evaluating the activity of this compound.

Table 1: Sirtuin Inhibitory Activity of Picolinamide/Benzamide Derivatives

Compound ClassTargetIC50Reference
(5-benzamidonaphthalen-1/2-yloxy)nicotinamide derivativeSIRT248 nM[4]
SuraminSIRT10.297 µM[3]
SuraminSIRT21.15 µM[3]
SuraminSIRT522 µM[3]

Table 2: VEGFR-2 Inhibitory and Antiproliferative Activity of Picolinamide Derivatives

CompoundTargetIC50 (VEGFR-2)IC50 (A549 cells)IC50 (HepG2 cells)Reference
8lVEGFR-20.29 µM13.2 µM18.2 µM[5]
8jVEGFR-2-12.5 µM20.6 µM[5]
8dVEGFR-2-16.2 µM-[5]
8aVEGFR-2--21.6 µM[5]
8uVEGFR-2--22.4 µM[5]

Experimental Protocols

To investigate the potential mechanisms of action of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Fluorescence-Based Sirtuin Inhibition Assay[1]

This assay is suitable for high-throughput screening to determine the inhibitory activity of test compounds against sirtuin isoforms.

Principle: The assay involves the sirtuin-mediated deacetylation of a substrate peptide containing a fluorophore and a quencher. Deacetylation allows a developer enzyme to cleave the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

Workflow Diagram:

sirtuin_assay_workflow Start Start Prep Prepare Reagents: - Sirtuin Enzyme - Acetylated Fluorogenic Peptide Substrate - NAD+ - Test Compound (this compound) - Developer Enzyme Start->Prep Incubate_1 Incubate Sirtuin Enzyme with Test Compound Prep->Incubate_1 Add_Substrate Add Acetylated Fluorogenic Peptide Substrate and NAD+ Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30-60 minutes Add_Substrate->Incubate_2 Add_Developer Add Developer Enzyme and Nicotinamide Incubate_2->Add_Developer Incubate_3 Incubate at 37°C for 15 minutes Add_Developer->Incubate_3 Measure Measure Fluorescence (Excitation/Emission appropriate for fluorophore) Incubate_3->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

References

Picolinamide-Based Compounds: A Journey of Discovery and Therapeutic Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The picolinamide (B142947) scaffold, a pyridine (B92270) ring substituted with a carboxamide group at the 2-position, represents a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the development of a diverse array of therapeutic agents. From naturally occurring antibiotics to synthetically derived inhibitors of key cellular pathways, picolinamide-based compounds have demonstrated significant potential across multiple disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their evolution, mechanisms of action, and the experimental methodologies that have underpinned their development.

Early Discoveries: Nature's Picolinamide Arsenal

The story of picolinamide in medicinal chemistry begins with compounds isolated from natural sources. These molecules provided the initial proof-of-concept for the therapeutic utility of the picolinamide core.

  • Streptonigrin : Isolated from Streptomyces flocculus, this compound exhibits potent antitumor and antibacterial properties, setting an early precedent for the picolinamide scaffold's role in oncology and infectious disease research[1].

  • Fusaric Acid : Produced by various Fusarium species, fusaric acid is an antibiotic known for its inhibitory effects on dopamine (B1211576) β-hydroxylase[1].

  • Pyridomycin : Another compound of microbial origin, pyridomycin, obtained from Dactylosporangium fulvum, was found to have promising activity against tuberculosis, highlighting the scaffold's versatility[1].

These natural products spurred chemists to explore synthetic derivatives, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

Synthetic Picolinamides in Modern Drug Discovery

Building upon the foundation laid by natural products, medicinal chemists have successfully developed synthetic picolinamide derivatives targeting a wide range of biological pathways.

Antifungal Agents: Targeting Fungal-Specific Processes

A significant breakthrough in antifungal drug discovery involved the identification of picolinamide compounds that target the fungal lipid-transfer protein Sec14[2]. These compounds exhibit exquisite specificity for the fungal protein over its mammalian counterparts, representing a promising strategy for developing safer antifungal therapies. They exert their antifungal activity against pathogenic species such as Candida and Aspergillus[2].

Table 1: Antifungal Activity of Picolinamide Derivatives

Compound Target IC50 (µM) Organism

| Compound 3 (benzamide) | Sec14p | 6.6 | S. cerevisiae |

Data sourced from a study on antifungal benz- and picolinamides[2].

Anticancer Therapeutics: Inhibiting Key Kinase Pathways

The picolinamide scaffold has been extensively explored in oncology, leading to the discovery of potent kinase inhibitors.

  • VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of tumor angiogenesis. Novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. Compounds 8j and 8l emerged as highly active agents against A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines[3]. The design strategy involved creating a hybrid scaffold by grafting fragments from known VEGFR-2 inhibitors, Axitinib and Sorafenib[3].

  • Aurora-B Kinase Inhibition : Aurora-B kinase is a key regulator of mitosis, and its overexpression is common in many cancers. N-methyl-picolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B, demonstrating significant anti-proliferative activities against various human cancer cell lines[4].

Table 2: In Vitro Antiproliferative Activity of Picolinamide-Based VEGFR-2 Inhibitors

Compound A549 IC50 (µM) HepG2 IC50 (µM)
8j 12.5 20.6
8l 13.2 18.2
Sorafenib 19.3 29.0

| Axitinib | 22.4 | 38.7 |

Data from a study on novel picolinamide-based derivatives as VEGFR-2 kinase inhibitors[3].

Metabolic Disorders: Modulating Glucocorticoid Activity

Picolinamide derivatives have been developed as selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme is involved in the regulation of glucocorticoids, and its inhibition is a therapeutic strategy for metabolic diseases like type 2 diabetes and obesity. Optimization of an initial high-throughput screening hit led to the discovery of highly potent and metabolically stable compounds that were efficacious in mouse models of diabetes[5][6][7].

Table 3: Potency of Optimized 11β-HSD1 Picolinamide Inhibitor

Compound Target Efficacy Model
Compound 24 11β-HSD1 Reduced blood glucose and improved lipid profiles ob/ob mice

| Compound 25 | 11β-HSD1 | Reduced fasting blood glucose and insulin (B600854) levels | HF/STZ mouse model |

Data compiled from studies on picolinamide derivatives as 11β-HSD1 inhibitors[5][6].

Antibacterial Agents: A New Weapon Against C. difficile

Addressing the urgent need for new antibiotics, a potent picolinamide compound has been discovered that is active against Clostridioides difficile (C. difficile), a leading cause of hospital-acquired infections. This compound targets cell wall biosynthesis and showed survival rates in infected animal models comparable to the frontline antibiotic vancomycin[8].

Table 4: In Vitro Activity of an Antibacterial Picolinamide Against C. difficile

Compound MIC50 (µg/mL) MIC90 (µg/mL) Mechanism

| 1 | 0.12 | 0.25 | Bacteriostatic, targets cell wall biosynthesis |

Data from a study on a picolinamide antibacterial active against C. difficile, tested across 101 strains[8].

Other Therapeutic Targets

The versatility of the picolinamide scaffold extends to other targets, such as Poly (ADP-ribose) polymerase (PARP), where picolinamide itself acts as a strong inhibitor[9]. This broad applicability underscores the enduring importance of this chemical moiety in drug discovery.

Visualizing Picolinamide Chemistry and Biology

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language, adhering to strict design specifications for clarity and contrast.

G cluster_start Starting Materials cluster_process Key Intermediates & Reactions cluster_end Final Product PicolinicAcid Picolinic Acid AcidChloride Picolinoyl Chloride PicolinicAcid->AcidChloride SOCl2 or (COCl)2 Cyanopyridine 2-Cyanopyridine Hydrolysis Hydrolysis Cyanopyridine->Hydrolysis Base or Acid Amidation Amidation with R-NH2 AcidChloride->Amidation Picolinamide Picolinamide Derivative Amidation->Picolinamide Hydrolysis->Picolinamide

Caption: General synthetic workflows for picolinamide derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Downstream Downstream Signaling (MAPK, Akt pathways) PLCg->Downstream PI3K->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Picolinamide-Based Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by picolinamides.

G cluster_workflow Picolinamide Drug Discovery Workflow HTS High-Throughput Screening (HTS) Hit Initial Hit Compound (e.g., Compound 1) HTS->Hit HitToLead Hit-to-Lead Optimization Hit->HitToLead SAR Structure-Activity Relationship (SAR) Studies HitToLead->SAR Lead Lead Compound (e.g., Compound 25) SAR->Lead Improved Potency & Metabolic Stability Preclinical Preclinical Studies Lead->Preclinical InVivo In Vivo Efficacy & Toxicology Models Preclinical->InVivo Candidate Clinical Candidate InVivo->Candidate

Caption: Logical workflow for picolinamide-based drug discovery.

Experimental Protocols

Detailed and reproducible experimental methods are critical for advancing medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of picolinamide-based compounds.

Protocol 1: General Synthesis of N-Substituted Picolinamides via Acid Chloride Intermediate

This method is a robust and widely used approach for creating a diverse library of picolinamide derivatives[10][11].

  • Activation of Picolinic Acid : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend picolinic acid (1.0 eq.) in an anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) (DCM). Add thionyl chloride (1.5-2.0 eq.) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction[11].

  • Formation of Picolinoyl Chloride : Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear. Monitor the reaction progress by thin-layer chromatography (TLC)[10][12].

  • Removal of Reagent : After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure to yield crude picolinoyl chloride, which is often used directly in the next step[12].

  • Amidation : Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). In a separate flask, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.5-2.0 eq.) in the same solvent[11].

  • Reaction : Cool the amine solution to 0 °C in an ice bath and add the picolinoyl chloride solution dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-24 hours[10][11].

  • Workup and Purification : Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the final N-substituted picolinamide[10][12].

Protocol 2: In Vitro Cytotoxicity Assay Using CHO Cells

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) and assess the general cytotoxicity of newly synthesized compounds[13].

  • Cell Culture : Culture Chinese Hamster Ovary (CHO) cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin). Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock solution of the picolinamide test compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions to create a range of desired concentrations (e.g., 1 µM to 5000 µM)[13].

  • Cell Seeding : Seed CHO cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : Remove the culture medium and treat the cells with various concentrations of the picolinamide derivatives. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent like doxorubicin)[13].

  • Incubation : Incubate the plates for 48 to 72 hours at 37 °C[13].

  • Cell Viability Assessment : Determine cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis : Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol). Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Conclusion

The picolinamide scaffold has a rich history in medicinal chemistry, evolving from its origins in natural products to become a highly versatile and valuable core in modern drug design. Its ability to be readily functionalized has allowed for the development of selective and potent inhibitors for a wide range of biological targets. The continued exploration of picolinamide-based compounds, driven by innovative synthetic strategies and a deeper understanding of disease biology, promises to deliver the next generation of therapies for some of the world's most pressing health challenges. For researchers and drug development professionals, the picolinamide framework remains a fertile ground for discovery and innovation.

References

An In-depth Technical Guide to N-(2-Hydroxyphenyl)picolinamide Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyphenyl)picolinamide and its structural analogues represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds. The primary biological targets identified for these analogues include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and metabotropic glutamate (B1630785) receptor 4 (mGlu4), highlighting their potential in oncology and neuropharmacology. This document details experimental protocols for the synthesis of key analogues and for the biological assays used to determine their activity. Furthermore, it visualizes the intricate signaling pathways associated with their targets and outlines a general experimental workflow for their discovery and characterization.

Introduction

The picolinamide (B142947) moiety is a privileged scaffold in drug discovery, known for its ability to form key interactions with various biological targets. The incorporation of a 2-hydroxyphenyl group introduces additional hydrogen bonding capabilities and steric features that can be fine-tuned to achieve desired pharmacological profiles. This guide focuses on the structural analogues and derivatives of this compound, exploring modifications on both the picolinamide and the hydroxyphenyl rings. These modifications have led to the discovery of potent and selective modulators of important therapeutic targets.

Synthetic Methodologies

The synthesis of this compound analogues and derivatives typically involves the coupling of a substituted picolinic acid with a corresponding aminophenol derivative. Several standard amide bond formation techniques can be employed.

General Synthesis of N-(hydroxyphenyl)picolinamide Derivatives

A common synthetic route involves the activation of the carboxylic acid of a picolinic acid derivative, followed by reaction with an aminophenol.

  • Experimental Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide

    A mixture of picolinic acid (0.615 g, 0.005 mol), p-anisidine (B42471) (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol) is thoroughly combined in a reaction flask. The flask is subjected to microwave irradiation for 40 minutes. Upon completion of the reaction, a 10% NaHCO3 solution is added to the mixture, and the resulting solid is collected by filtration. The crude product is recrystallized from a 30% ethanol-water solution to yield the final product.[1]

Synthesis of Substituted Picolinamide Derivatives

Further modifications can be introduced to the picolinamide scaffold to explore structure-activity relationships.

  • Experimental Protocol: Synthesis of 4-chloro-N-methylpicolinamide

    To a solution of 2-picolinic acid, add thionyl chloride, sodium bromide, and chlorobenzene. Reflux the mixture for 19 hours at 85 °C to yield 4-chloropicolinoyl chloride hydrochloride. The resulting acid chloride is then treated with a 25% aqueous solution of methylamine (B109427) in THF to produce 4-chloro-N-methylpicolinamide.[2]

Biological Activities and Structure-Activity Relationships (SAR)

Analogues of this compound have been primarily investigated as VEGFR-2 inhibitors for their anti-cancer potential and as positive allosteric modulators (PAMs) of the mGlu4 receptor for neurological disorders.

VEGFR-2 Inhibition

Picolinamide-based derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer.

Compound IDModificationsA549 IC50 (µM)HepG2 IC50 (µM)VEGFR-2 IC50 (µM)Reference
8a 4-phenoxypicolinamide with 2-ethenylpyridine17.4 ± 1.121.6 ± 1.30.87
8j 4-phenoxypicolinamide with substituted ethenylpyridine12.520.60.53
8l 4-phenoxypicolinamide with substituted ethenylpyridine13.218.20.29
8u 4-phenoxypicolinamide with substituted ethenylpyridine-22.4-
Sorafenib Reference Drug19.329.0-
Axitinib Reference Drug22.438.7-
  • Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

    The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using a kinase assay kit (e.g., Kinase-Glo® MAX). The assay measures the amount of ATP remaining in solution following a kinase reaction. Recombinant human VEGFR-2 kinase domain is incubated with the test compound and a suitable substrate in a buffer solution containing ATP. After the incubation period, the kinase reaction is stopped, and the amount of remaining ATP is quantified by adding a luciferase-based reagent that generates a luminescent signal proportional to the ATP concentration. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

mGlu4 Positive Allosteric Modulation

3-Aminopicolinamide derivatives have been discovered as potent and CNS-penetrant positive allosteric modulators (PAMs) of the mGlu4 receptor, a promising target for the treatment of Parkinson's disease.

Compound IDModificationsmGlu4 EC50 (nM)% Glu MaxReference
17a 3-aminopicolinamide derivative9589
17t 3-aminopicolinamide derivative6597.9
18 3-hydroxypicolinamide derivative125115.4
20 Pyrazine analog296103.9
  • Experimental Protocol: mGlu4 PAM Calcium Mobilization Assay

    Human mGluR4/Gqi5/CHO cells are plated in 384-well plates and grown overnight. The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Test compounds are added to the cells, followed by the addition of a sub-maximal concentration (EC20) of glutamate. The change in intracellular calcium concentration is measured using a fluorescence plate reader. The potentiation of the glutamate response by the test compound is quantified, and EC50 values are determined from the dose-response curves.[3]

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by picolinamide derivatives blocks downstream signaling cascades involved in angiogenesis, cell proliferation, and survival.

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

mGlu4 Receptor Signaling Pathway

Positive allosteric modulation of the mGlu4 receptor by 3-aminopicolinamide derivatives enhances the receptor's response to glutamate, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

mGlu4_Signaling cluster_intracellular Intracellular Signaling Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds G_protein Gi/o Protein mGlu4->G_protein Activates Picolinamide 3-Aminopicolinamide Derivative (PAM) Picolinamide->mGlu4 Potentiates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Modulates

Caption: mGlu4 Receptor Signaling Pathway Modulation.

Experimental Workflow

The discovery and development of novel this compound analogues follow a structured workflow from initial design to preclinical evaluation.

Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation Design Analogue Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Hit_Validation Hit Validation & Confirmation Primary_Screening->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy ADMET ADMET Profiling In_Vivo_Efficacy->ADMET Candidate_Selection Preclinical Candidate Selection ADMET->Candidate_Selection

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of challenging drug targets. The structural diversity achievable through modifications of both the picolinamide and hydroxyphenyl rings allows for the fine-tuning of activity against targets such as VEGFR-2 and the mGlu4 receptor. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the design and development of next-generation therapeutics based on this versatile chemical scaffold. Future work in this area may explore additional biological targets and further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of N-(2-Hydroxyphenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data interpretation.

Molecular Structure

This compound consists of a picolinamide (B142947) moiety linked to a 2-hydroxyphenyl group via an amide bond. The intramolecular hydrogen bonding between the amide proton and the hydroxyl group plays a significant role in its conformational preference and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton AssignmentExperimental (DMSO-d₆)
-OH10.05 (s)
-NH9.85 (s)
Pyridine-H68.68 (d)
Pyridine-H38.25 (d)
Pyridine-H48.15 (t)
Pyridine-H57.75 (t)
Phenyl-H37.95 (d)
Phenyl-H67.10 (d)
Phenyl-H46.95 (t)
Phenyl-H56.90 (t)

s = singlet, d = doublet, t = triplet

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon AssignmentExperimental (DMSO-d₆)
C=O163.5
Pyridine-C2150.0
Pyridine-C6148.5
Pyridine-C4138.0
Pyridine-C3127.0
Pyridine-C5122.5
Phenyl-C1 (C-NH)126.0
Phenyl-C2 (C-OH)148.0
Phenyl-C6120.0
Phenyl-C4125.0
Phenyl-C5118.0
Phenyl-C3115.0
FT-IR Data

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3435-OH stretch
3325-NH stretch (amide A)
3070Aromatic C-H stretch
1645C=O stretch (Amide I)
1590C=C stretch (aromatic)
1535N-H bend (Amide II)
1432C-N stretch
1280C-O stretch (phenol)
Mass Spectrometry Data

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, which is a solid at room temperature.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

  • Instrumentation: Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.[3][4]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to include the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak. If tandem MS (MS/MS) capabilities are available, select the molecular ion for collision-induced dissociation (CID) to study its fragmentation pattern. Common fragmentation pathways for amides include cleavage of the amide bond.[5]

Visualization of Methodologies

The following diagrams illustrate the workflows for the spectroscopic analyses.

Spectroscopic_Analysis_Workflow Overall Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Proc Analyze Vibrational Modes IR_Acq->IR_Proc MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq MS_Proc Analyze Molecular Ion & Fragments MS_Acq->MS_Proc NMR_Workflow NMR Experimental Workflow A Weigh Sample (5-10 mg) B Add DMSO-d6 (0.7 mL) A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Data Processing (FT, Phasing) D->F E->F G Reference to Solvent Peak F->G H Assign Chemical Shifts G->H IR_MS_Relationship Relationship between IR and MS Data Molecule This compound IR IR Spectroscopy Molecule->IR probes vibrations MS Mass Spectrometry Molecule->MS measures mass FuncGroups Identifies Functional Groups (C=O, N-H, O-H, C-N) IR->FuncGroups MolWeight Determines Molecular Weight (m/z = 214) MS->MolWeight Frag Identifies Structural Fragments MS->Frag

References

N-(2-Hydroxyphenyl)picolinamide: A Versatile Ligand for the Development of Bioactive Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyphenyl)picolinamide is a compelling bidentate or potentially tridentate ligand that has garnered interest in coordination chemistry due to its ability to form stable complexes with a variety of transition metals. The strategic arrangement of a pyridine (B92270) ring, an amide linkage, and a phenolic hydroxyl group provides multiple coordination sites, allowing for the synthesis of metal complexes with diverse geometries and electronic properties. These structural variations, in turn, can be harnessed to modulate the biological activity of the resulting compounds, with potential applications in anticancer and antimicrobial therapies, as well as catalysis. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this compound and its analogues, with a focus on experimental methodologies and mechanistic insights.

Introduction

The development of novel therapeutic and catalytic agents is a cornerstone of modern chemical and pharmaceutical research. In this context, metal-based compounds have emerged as a promising class of molecules, offering unique structural diversity and reactivity that can be tailored for specific applications. The biological activity of metal complexes is intricately linked to the nature of both the central metal ion and the coordinated organic ligands. Picolinamide (B142947) and its derivatives are particularly noteworthy ligands due to their versatile coordination capabilities and the inherent biological relevance of the pyridine moiety.[1]

This compound incorporates a phenolic hydroxyl group at the ortho position of the aniline (B41778) ring, which can participate in coordination, thereby increasing the denticity and stability of the resulting metal complexes. This structural feature is shared with other well-studied ligands, such as hydroxyflavones and certain Schiff bases, whose metal complexes have demonstrated significant biological activities.[2] The chelation of metal ions by such organic scaffolds can enhance their lipophilicity, facilitating their transport across cellular membranes and increasing their bioavailability.[3] This guide will delve into the coordination chemistry of this compound, presenting key experimental protocols, quantitative data from related systems, and potential mechanisms of action.

Synthesis and Coordination Chemistry

The synthesis of this compound typically involves the coupling of a picolinic acid derivative with 2-aminophenol (B121084). A common method is the activation of the carboxylic acid group of picolinic acid, followed by nucleophilic attack by the amino group of 2-aminophenol.

The coordination of this compound to metal ions can occur in several modes. The pyridine nitrogen and the amide oxygen can act as a bidentate chelating unit. Furthermore, the deprotonated phenolic oxygen can also coordinate to the metal center, leading to a tridentate coordination mode. The specific coordination is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

General Synthetic Workflow

The synthesis of this compound and its subsequent complexation with a metal salt can be represented by the following workflow:

G cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization PicolinicAcid Picolinic Acid ActivatedPA Activated Picolinic Acid (e.g., Acyl Chloride) PicolinicAcid->ActivatedPA Activation Ligand This compound ActivatedPA->Ligand Coupling Reaction Aminophenol 2-Aminophenol Aminophenol->Ligand Coupling Reaction Complex [M(L)n] Complex Ligand->Complex Reaction MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Complex Reaction Solvent Solvent (e.g., Methanol) Solvent->Complex Reaction Spectroscopy Spectroscopy (IR, NMR, UV-Vis) Complex->Spectroscopy Analysis Elemental Analysis Complex->Analysis Xray X-ray Crystallography Complex->Xray

Figure 1: General workflow for the synthesis and characterization of this compound metal complexes.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is a generalized procedure based on common amide synthesis methodologies.

  • Activation of Picolinic Acid: To a solution of picolinic acid (1 eq.) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain picolinoyl chloride.

  • Coupling Reaction: Dissolve the crude picolinoyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 2-aminophenol (1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous DCM.

  • Add the solution of 2-aminophenol and triethylamine dropwise to the picolinoyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield this compound.

Synthesis of a Copper(II) Complex (Hypothetical Protocol)
  • Dissolve this compound (2 eq.) in methanol (B129727).

  • To this solution, add a solution of copper(II) chloride dihydrate (1 eq.) in methanol dropwise with constant stirring.

  • Adjust the pH of the mixture to approximately 7 by adding a dilute solution of sodium hydroxide (B78521) in methanol.

  • Reflux the reaction mixture for 4 hours.

  • Allow the solution to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold methanol, and dried in a desiccator.[4]

Characterization Techniques

The synthesized ligand and its metal complexes should be characterized by standard analytical techniques:

  • FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H, O-H, and pyridine ring vibrations) upon complexation.[2][4]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ligand and to study the diamagnetic metal complexes.

  • UV-Vis Spectroscopy: To investigate the electronic transitions and to get insights into the geometry of the metal complexes.[5]

  • Elemental Analysis: To determine the empirical formula of the synthesized compounds.[6]

  • Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes.[4]

  • Single-Crystal X-ray Diffraction: To unambiguously determine the molecular structure and coordination geometry of the metal complexes.[1][7]

Biological Activities and Applications

While specific data for this compound metal complexes are limited, the biological activities of structurally related compounds provide valuable insights into their potential applications.

Anticancer Activity

Metal complexes, particularly those of copper, have shown promising anticancer properties. A binuclear copper(II) complex with a ligand containing the N-(2-hydroxyphenyl) moiety, namely --INVALID-LINK--, has been reported to exhibit cytotoxic activity against SMMC7721 and A549 cancer cell lines.[7] The mechanism of action is believed to involve the interaction of the complex with DNA, potentially through an intercalation mode.[7]

Table 1: Cytotoxicity Data (IC₅₀ in µM) of a Related Binuclear Copper(II) Complex [7]

CompoundSMMC7721A549
--INVALID-LINK--15.3 ± 1.221.7 ± 1.8
Cisplatin8.9 ± 0.712.5 ± 1.1
Antimicrobial Activity

The coordination of metal ions to ligands like picolinamide can significantly enhance their antimicrobial activity.[3] This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its penetration through the microbial cell wall.[3] The metal ion itself can also interfere with essential cellular processes, such as enzyme function and DNA replication.[3][8] Metal picolinate (B1231196) complexes have demonstrated broad-spectrum antibacterial activity.[9]

Table 2: Antimicrobial Activity (MIC in mg/mL) of Various Metal Picolinates [9]

Metal PicolinateS. aureusE. coliK. pneumoniaeB. subtilis
Copper0.50.51.02.0
Cobalt>2.0>2.00.50.5
Nickel>2.0>2.00.50.5
Zinc0.50.50.50.5
Manganese>2.0>2.00.50.5
Catalytic Applications

Metal complexes of picolinamide and related ligands have been investigated as catalysts in various organic transformations, including oxidation reactions.[10][11][12] The redox properties of the central metal ion, modulated by the ligand environment, are key to their catalytic efficacy. For instance, copper complexes can catalyze the aerobic oxidation of various substrates.[10]

Mechanistic Insights: A Potential Signaling Pathway for Copper Complex-Induced Apoptosis

Copper complexes are known to induce apoptosis in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and subsequent cellular damage. A plausible signaling pathway for apoptosis induced by a copper complex of this compound is depicted below.

G CuComplex Copper Complex CellMembrane Cell Membrane CuComplex->CellMembrane Cellular Uptake ROS Increased ROS CellMembrane->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria DNA DNA Damage ROS->DNA CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA->Caspase3 Amplification

Figure 2: Proposed signaling pathway for copper complex-induced apoptosis.

In this proposed pathway, the copper complex enters the cell and induces oxidative stress, leading to an increase in reactive oxygen species (ROS).[13][14] ROS can cause damage to mitochondria, resulting in the release of cytochrome c into the cytoplasm.[15] This, in turn, activates caspase-9, which then activates the executioner caspase-3, ultimately leading to the programmed cell death of the cancer cell.[15] ROS can also directly cause DNA damage, which can further amplify the apoptotic signal.

Conclusion and Future Perspectives

This compound is a ligand with significant potential for the development of novel metal-based therapeutics and catalysts. While research directly focused on its metal complexes is still emerging, the extensive studies on related picolinamide, Schiff base, and hydroxyphenyl-containing ligands provide a strong foundation for future investigations. The synthesis of a variety of transition metal complexes with this compound and their thorough characterization will be crucial to understanding their structure-activity relationships.

Future research should focus on:

  • Systematic synthesis and characterization of a series of first-row transition metal complexes with this compound.

  • In-depth biological evaluation of these complexes against a panel of cancer cell lines and microbial strains to identify lead candidates.

  • Detailed mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by these complexes.

  • Exploration of their catalytic potential in relevant organic transformations.

The insights gained from such studies will undoubtedly contribute to the design of more effective and selective metal-based drugs and catalysts, underscoring the importance of ligand design in modern coordination chemistry.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(2-Hydroxyphenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The synthesis of this and related picolinamide (B142947) structures primarily relies on the formation of an amide bond between picolinic acid and 2-aminophenol. This can be achieved through several established methods, including the use of acid chlorides and modern amide coupling reagents. This guide details a common and effective synthetic strategy using a peptide coupling agent, providing a representative experimental protocol and a summary of expected quantitative data to aid in laboratory synthesis.

Introduction

This compound is an organic compound that incorporates both a pyridine (B92270) ring and a phenol (B47542) group, making it a versatile scaffold for the development of novel therapeutic agents and functional materials. The amide linkage is a common feature in many biologically active molecules. The synthesis of picolinamides is a key step in the exploration of their structure-activity relationships. The protocol described herein utilizes a common amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the efficient formation of the amide bond between picolinic acid and 2-aminophenol.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DIPEA is a corrosive and flammable liquid. Handle with care.

  • HATU is an irritant. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. The use of HATU as a coupling agent offers an efficient and reliable method for the formation of the desired amide bond. The provided quantitative data and experimental workflow are intended to guide researchers in the successful synthesis and characterization of this compound for further investigation in drug discovery and materials science.

Application Notes and Protocols for N-(2-Hydroxyphenyl)picolinamide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of N-(2-Hydroxyphenyl)picolinamide and detailed protocols for its evaluation. While specific broad-spectrum antibacterial data for this compound is not extensively available in the public domain, this document leverages data from structurally similar picolinamide (B142947) derivatives to suggest potential activities and guide experimental design.

Introduction

This compound is a heterocyclic amide containing a pyridine (B92270) ring, a common scaffold in pharmacologically active compounds. Picolinamide derivatives have demonstrated a range of biological activities, including antibacterial and antifungal properties. The presence of the hydroxyphenyl group may also contribute to its biological profile. These notes provide a framework for investigating the antimicrobial potential of this compound.

Potential Antimicrobial Activities

Based on studies of related picolinamide compounds, this compound may exhibit activity against a variety of microbial pathogens.

Antibacterial Activity

Picolinamide derivatives have shown potent and selective activity against certain bacteria, notably Clostridioides difficile. While broad-spectrum activity is yet to be fully characterized for this compound, the core structure suggests potential for antibacterial action.

Antifungal Activity

Structurally similar picolinamides have demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests that this compound could also be a valuable candidate for antifungal research.

Anti-biofilm Activity

Biofilms are a major challenge in treating microbial infections. Some heterocyclic compounds have shown the ability to inhibit biofilm formation. Assays to determine the effect of this compound on biofilm formation are therefore recommended.

Data Presentation

The following tables summarize antimicrobial activity data for picolinamide derivatives, providing a reference for expected efficacy.

Table 1: Antifungal Activity of N-phenyl-(2-hydroxy)-imino-picolinamide (A Structural Analog)

Fungal SpeciesED₅₀ (µg/mL)
Rhizoctonia solani78.9
Alternaria alternata75.1
Sclerotium rolfsii56.3

Note: Data is for N-phenyl-(2-hydroxy)-imino-picolinamide, a close structural analog of this compound.

Table 2: Antibacterial Activity of a Potent Picolinamide Derivative against Clostridioides difficile

StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Clostridioides difficile (101 strains)0.120.25

Note: Data is for 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, a different picolinamide derivative, highlighting the potential of the picolinamide scaffold against specific bacteria.[1]

Experimental Protocols

The following are detailed protocols for key antimicrobial assays to evaluate this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the microbial inoculum to each well to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol for Antibiofilm Activity using Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom plates

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Bacterial inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Preparation of Plates: Add different concentrations of this compound to the wells of a 96-well plate, followed by the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control (no compound) indicates biofilm inhibition.

Visualizations

The following diagrams illustrate potential mechanisms of action and experimental workflows.

antimicrobial_workflow Experimental Workflow for Antimicrobial Testing cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound This compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Disk Diffusion (Zone of Inhibition) Compound->Disk Biofilm Crystal Violet Assay (Biofilm Inhibition) Compound->Biofilm Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk Inoculum->Biofilm MIC_Data Quantitative MIC Values MIC->MIC_Data Biofilm_Data Biofilm Inhibition (%) Biofilm->Biofilm_Data

Caption: Workflow for evaluating the antimicrobial properties of this compound.

antibacterial_moa Potential Antibacterial Mechanism of Action Compound This compound Target Cell Wall Synthesis Enzymes (e.g., Penicillin-Binding Proteins) Compound->Target Binds to Inhibition Inhibition of Peptidoglycan Synthesis Target->Inhibition Leads to Outcome Bacterial Cell Lysis Inhibition->Outcome

Caption: Putative mechanism of antibacterial action via inhibition of cell wall synthesis.

antifungal_moa Potential Antifungal Mechanism of Action Compound This compound Sec14p Sec14p (Phospholipid Transfer Protein) Compound->Sec14p Binds to Inhibition Inhibition of Sec14p Sec14p->Inhibition Results in Vesicle Disruption of Vesicular Trafficking & Golgi Function Inhibition->Vesicle Outcome Fungal Cell Death Vesicle->Outcome

References

Application of Picolinamide Derivatives as VEGFR-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of picolinamide (B142947) derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2, a receptor tyrosine kinase, is a key mediator of this process, making it a prime target for anti-cancer therapies. A novel class of picolinamide-based derivatives has emerged as promising VEGFR-2 inhibitors, demonstrating significant anti-proliferative and anti-angiogenic activities. This guide outlines the underlying signaling pathways, experimental protocols to assess inhibitor efficacy, and a summary of the inhibitory activities of selected picolinamide derivatives.

VEGFR-2 Signaling Pathway and Inhibition

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][2][3] Picolinamide derivatives typically exert their inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking the downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Picolinamide Picolinamide Derivatives Picolinamide->P_VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative picolinamide derivatives against VEGFR-2 and various cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity of Picolinamide Derivatives

CompoundIC50 (nM) vs. VEGFR-2Reference CompoundIC50 (nM) vs. VEGFR-2
7h 87Sorafenib180
8l 290Sorafenib-
8j 530Sorafenib-
8a 870Sorafenib-
8u 1220Sorafenib-
9a 27Sorafenib180
9l 94Sorafenib180

Data compiled from multiple sources.[4][5]

Table 2: Anti-proliferative Activity of Picolinamide Derivatives (IC50 in µM)

CompoundA549 (Lung Cancer)HepG2 (Liver Cancer)
8j 12.520.6
8l 13.218.2
Sorafenib 19.329.0
Axitinib 22.438.7

Data represents the concentration required to inhibit 50% of cell growth.[4][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of picolinamide derivatives as VEGFR-2 inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Picolinamide Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Kinase_Assay VEGFR-2 Kinase Assay (ELISA) Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (VEGFR-2 Phosphorylation) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft

General Experimental Workflow for Inhibitor Validation.
Protocol 1: Synthesis of Picolinamide Derivatives

This protocol describes a general method for the synthesis of picolinamide derivatives via amide bond formation between picolinic acid and a respective amine.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Appropriate amine derivative

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure (Acid Chloride Method):

  • To a solution of picolinic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.

  • Dissolve the crude picolinoyl chloride in anhydrous DCM.

  • To this solution, add the desired amine and triethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired picolinamide derivative.[4]

Protocol 2: VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 substrate-coated 96-well plate

  • ATP

  • Picolinamide derivatives (test compounds)

  • Positive control inhibitor (e.g., Sorafenib)

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., TBS-T)

  • Assay buffer

Procedure:

  • Add assay buffer and serial dilutions of the test compounds or positive control to the wells of the VEGFR-2 substrate-coated plate.

  • Add recombinant human VEGFR-2 kinase to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the wells with wash buffer.

  • Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.

  • Wash the wells with wash buffer.

  • Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.[1][7]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of picolinamide derivatives on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HepG2)

  • Complete culture medium

  • Picolinamide derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2][3][5][6]

Protocol 4: Western Blot Analysis of VEGFR-2 Phosphorylation

This technique is used to determine the effect of picolinamide derivatives on the phosphorylation status of VEGFR-2 in a cellular context.

Materials:

  • Cancer cell line expressing VEGFR-2

  • Picolinamide derivatives (test compounds)

  • VEGF-A

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells and grow until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2.[8][9][10][11]

Protocol 5: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of picolinamide derivatives in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • Picolinamide derivative (test compound)

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Analyze the data to determine the effect of the treatment on tumor growth.[12][13][14][15]

References

Application Notes and Protocols for the Preparation of N-(2-Hydroxyphenyl)picolinamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of stock and working solutions of N-(2-Hydroxyphenyl)picolinamide. The protocols herein detail the necessary materials, step-by-step procedures for solubilization and dilution, and best practices for storage to ensure solution stability and integrity for experimental use.

Physicochemical Properties

This compound is an active small molecule.[1][2] Accurate preparation of solutions is critical for obtaining reproducible experimental results. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂[1][2]
Molecular Weight 214.22 g/mol [1][2]
CAS Number 88530-99-8[1][2]
Appearance White to off-white solid[1][2]
Solubility (In Vitro) ≥ 100 mg/mL in DMSO (466.81 mM)[1][2]
Storage (Solid) 4°C, protect from light[1][2]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]

Experimental Protocols

2.1. Required Materials and Equipment

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes and sterile, filtered tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

2.2. Protocol for Preparing a High-Concentration Primary Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a 50 mM primary stock solution, a common starting concentration for many laboratory applications.

Step 1: Calculation of Required Mass

To prepare a solution of a specific molar concentration, use the following formula:

Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

Example Calculation for 1 mL of a 50 mM stock solution:

  • Desired Concentration: 50 mM = 0.050 mol/L

  • Molecular Weight: 214.22 g/mol

  • Volume: 1 mL = 0.001 L

Mass (mg) = 0.050 mol/L × 214.22 g/mol × 0.001 L × 1000 mg/g = 10.71 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 10.71 mg) of this compound directly into the tared tube.

Step 3: Solubilization

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound. It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]

  • Secure the cap tightly and vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary, but avoid excessive heat.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled cryovials.[1]

  • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1] Always protect the solutions from light.[1]

2.3. Protocol for Preparing Working Solutions

Working solutions are typically prepared by diluting the high-concentration primary stock into an aqueous buffer or cell culture medium immediately before use.

Step 1: Calculation for Dilution

Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed.

  • M₁ = Concentration of the primary stock solution (e.g., 50 mM)

  • V₁ = Volume of the primary stock solution to be determined

  • M₂ = Desired final concentration of the working solution (e.g., 50 µM)

  • V₂ = Desired final volume of the working solution (e.g., 1 mL)

Example Calculation for 1 mL of a 50 µM working solution:

  • V₁ = (M₂ × V₂) / M₁

  • V₁ = (50 µM × 1 mL) / 50,000 µM (since 50 mM = 50,000 µM)

  • V₁ = 0.001 mL = 1 µL

Step 2: Preparation

  • Dispense 999 µL of the desired aqueous buffer or cell culture medium into a sterile tube.

  • Add 1 µL of the 50 mM primary stock solution to the tube.

  • Vortex gently to ensure the solution is homogeneous.

  • Use the freshly prepared working solution immediately for your experiment. Note that the stability of the compound in aqueous solutions may be limited.

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the preparation protocols.

Stock_Solution_Workflow cluster_prep Primary Stock Preparation cluster_working Working Solution Preparation start Start calc_mass Calculate Mass (e.g., 10.71 mg) start->calc_mass weigh Weigh Compound calc_mass->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C (Protect from Light) aliquot->store stock_end 50 mM Stock Solution store->stock_end thaw Thaw One Aliquot of 50 mM Stock stock_end->thaw For Immediate Use calc_dil Calculate Dilution (M1V1 = M2V2) thaw->calc_dil add_buffer Add Buffer/Medium (e.g., 999 µL) calc_dil->add_buffer add_stock Add Stock Solution (e.g., 1 µL) add_buffer->add_stock mix Vortex Gently add_stock->mix use_now Use Immediately mix->use_now

Caption: Workflow for preparing stock and working solutions of this compound.

Safety and Handling Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Handle with care.

References

Application Note: Quantitative Analysis of Picolinamides in Biological Samples Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picolinamides, a class of chemical compounds derived from picolinamide (B142947), are of significant interest in drug discovery and development due to their diverse pharmacological activities. Accurate quantification of these molecules in biological matrices such as plasma, serum, and urine is crucial for evaluating their pharmacokinetic (PK) and toxicokinetic (TK) profiles, as well as for therapeutic drug monitoring (TDM).[1] This application note provides a detailed protocol for the sensitive and selective quantification of picolinamides in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a gold standard technique for bioanalysis due to its robustness, sensitivity, and specificity.[2]

Overall Bioanalytical Workflow

The general workflow for the quantification of picolinamides from biological samples involves several key stages, from sample collection and preparation to instrumental analysis and final data processing. This systematic process ensures the removal of interfering substances and accurate measurement of the analyte concentration.

Overall Bioanalytical Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection 1. Biological Sample Collection (e.g., Plasma) SampleStorage 2. Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep 3. Sample Preparation (PPT or SPE) SampleStorage->SamplePrep Analysis 4. UPLC-MS/MS Analysis SamplePrep->Analysis DataProcessing 5. Data Processing & Quantification Analysis->DataProcessing Reporting 6. Report Generation DataProcessing->Reporting

Caption: General workflow for picolinamide analysis.

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to remove endogenous interferences like proteins and lipids that can suppress the instrument signal and clog the analytical column.[3] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Sample Preparation Workflow cluster_ppt Method A: Protein Precipitation (PPT) cluster_spe Method B: Solid-Phase Extraction (SPE) start Plasma Sample (100 µL) ppt1 Add 300 µL Acetonitrile (B52724) (containing Internal Standard) start->ppt1 spe1 Condition SPE Plate (Methanol, then Water) start->spe1 ppt2 Vortex Mix (1 min) ppt1->ppt2 ppt3 Centrifuge (13,000 rpm, 10 min) ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 end_node Sample Ready for UPLC-MS/MS Injection ppt4->end_node spe2 Load Pre-treated Sample spe1->spe2 spe3 Wash Plate (e.g., 5% Methanol (B129727) in Water) spe2->spe3 spe4 Elute Analyte (e.g., Acetonitrile) spe3->spe4 spe4->end_node

Caption: Comparison of PPT and SPE sample preparation workflows.

Protocol 1A: Protein Precipitation (PPT)

This method is fast and efficient for high-throughput analysis. Acetonitrile is commonly used as the precipitation solvent.[4][5]

  • Aliquot 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard (IS). The IS is a structurally similar molecule used to correct for variability during sample processing and analysis.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • The sample is now ready for injection into the UPLC-MS/MS system.

Protocol 1B: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to PPT, which can improve assay sensitivity by reducing matrix effects.[6][7] This protocol assumes a generic polymeric reversed-phase SPE sorbent.

  • Condition: Pass 500 µL of methanol through the wells of the SPE plate, followed by 500 µL of deionized water.

  • Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water containing the internal standard.

  • Load: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Wash: Wash the sorbent with 500 µL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the picolinamide and internal standard from the sorbent with 500 µL of acetonitrile into a clean collection plate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile). The sample is now ready for injection.

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system for chromatographic separation, coupled to a triple quadrupole mass spectrometer for detection and quantification.[8]

UPLC-MS/MS Analysis cluster_uplc UPLC System cluster_ms Mass Spectrometer Autosampler Autosampler (Injects Sample) Column Analytical Column (e.g., C18) Separates Compounds Autosampler->Column IonSource Ion Source (ESI) Generates Ions Column->IonSource Quad1 Q1: Precursor Ion Selection IonSource->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Measures Ions Quad3->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Signal to Data System

Caption: Schematic of the UPLC-MS/MS analytical process.

Protocol 2: Instrumental Analysis

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.[8]

  • Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[8]

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 1.5 min: 10% to 90% B

    • 1.5 - 2.0 min: 90% B

    • 2.0 - 2.1 min: 90% to 10% B

    • 2.1 - 3.0 min: 10% B (Re-equilibration)

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole MS.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs (transitions) must be optimized for the specific picolinamide analyte and internal standard.

Quantitative Data and Method Performance

A bioanalytical method must be validated to ensure its reliability. The table below summarizes typical performance characteristics for a UPLC-MS/MS assay for a hypothetical picolinamide, based on data from similar small molecule analyses.[4][8][10][11]

ParameterPerformance Characteristic
Linearity Range 1 - 2000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.6%
Inter-day Precision (%CV) ≤ 10.9%
Accuracy (%RE) 97.2% to 112.5%
Matrix Effect Within acceptable limits (85-115%)
Recovery (SPE) > 85%

%CV = Coefficient of Variation; %RE = Relative Error

Conclusion

This application note outlines robust and reliable methods for the quantification of picolinamides in human plasma. The combination of either protein precipitation or solid-phase extraction for sample cleanup followed by sensitive UPLC-MS/MS analysis provides a powerful platform for supporting drug development studies. The presented protocols and performance characteristics demonstrate that the method is suitable for high-throughput bioanalysis, delivering the accuracy and precision required by regulatory standards.

References

Application Notes and Protocols for N-(2-Hydroxyphenyl)picolinamide in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Picolinamides, a class of compounds containing a pyridinecarboxamide moiety, have garnered interest for their diverse biological activities. This document provides a detailed overview of the potential application of N-(2-Hydroxyphenyl)picolinamide as an anti-inflammatory agent, drawing upon methodologies and mechanisms of action elucidated from studies of structurally related compounds. While direct experimental data on the anti-inflammatory properties of this compound is not extensively available in the public domain, this guide offers a foundational framework for its evaluation based on established protocols for similar molecules.

Rationale for Investigation

The chemical structure of this compound, featuring both a picolinamide (B142947) and a hydroxyphenyl group, suggests potential for anti-inflammatory activity. The nicotinamide (B372718) component is structurally related to molecules known to possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB). The hydroxyphenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to contribute to their activity, often through the inhibition of cyclooxygenase (COX) enzymes.

Potential Mechanisms of Action

Based on the activities of related compounds, this compound may exert its anti-inflammatory effects through one or more of the following pathways:

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1][2][3] Some nicotinamide and benzamide (B126) derivatives have demonstrated the ability to inhibit NF-κB activation.[4]

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[5][6] Many anti-inflammatory drugs target these enzymes.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present hypothetical quantitative data for the inhibitory activity of this compound against key inflammatory targets. These values are illustrative and should be experimentally determined.

Table 1: In Vitro Inhibition of NF-κB Activation

CompoundCell LineStimulantIC50 (µM)
This compoundTHP-1LPSTo be determined
Parthenolide (Control)THP-1LPS5

Table 2: In Vitro Inhibition of COX Enzymes

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundCOX-1To be determinedTo be determined
This compoundCOX-2To be determined
Celecoxib (Control)COX-1150.0033
Celecoxib (Control)COX-20.05

Experimental Protocols

Detailed methodologies for evaluating the anti-inflammatory potential of this compound are provided below.

Protocol 1: In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to quantify the inhibition of NF-κB activation.

1. Materials:

  • THP-1 cells stably transfected with an NF-κB luciferase reporter construct
  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
  • Lipopolysaccharide (LPS)
  • This compound (test compound)
  • Parthenolide (positive control)
  • Luciferase Assay System
  • Luminometer

2. Procedure:

  • Seed THP-1 reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
  • Pre-treat cells with varying concentrations of this compound or Parthenolide for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.
  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the LPS-stimulated control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol details an enzymatic assay to measure the inhibition of COX-1 and COX-2.

1. Materials:

  • Human recombinant COX-1 and COX-2 enzymes
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Heme cofactor
  • Arachidonic acid (substrate)
  • This compound (test compound)
  • Celecoxib (positive control)
  • EIA detection reagents
  • Microplate reader

2. Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
  • Add varying concentrations of this compound or Celecoxib to the wells and incubate for 10 minutes at room temperature.
  • Initiate the enzymatic reaction by adding arachidonic acid.
  • Incubate for a specified time (e.g., 10 minutes) at 37°C.
  • Stop the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Inhibitor This compound Inhibitor->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

G cluster_1 COX-Mediated Prostaglandin Synthesis ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 PGH2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Inhibitor This compound Inhibitor->COX1 inhibits? Inhibitor->COX2 inhibits?

Caption: Potential inhibition of COX-1 and COX-2 enzymes.

G cluster_2 Experimental Workflow for Anti-Inflammatory Evaluation Compound This compound InVitro In Vitro Assays Compound->InVitro NFkB_Assay NF-κB Inhibition InVitro->NFkB_Assay COX_Assay COX Inhibition InVitro->COX_Assay InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) NFkB_Assay->InVivo COX_Assay->InVivo Efficacy Efficacy Assessment InVivo->Efficacy

References

Application Notes and Protocols: In Vitro Evaluation of N-(2-Hydroxyphenyl)picolinamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyphenyl)picolinamide is a chemical compound with potential therapeutic applications. Understanding its cytotoxic profile is a critical first step in the preclinical drug development process. These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound, including detailed experimental protocols for key assays and data presentation guidelines. While specific cytotoxic data for this compound is not extensively available in public literature, this document leverages data from structurally related compounds, such as N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) and N-(2-hydroxyphenyl) acetamide (B32628) (NA-2), to provide a framework for its evaluation. These related compounds have demonstrated capabilities to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2][3]

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of cytotoxicity studies. Quantitative data should be summarized in clear, structured tables.

Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50Reference
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)U87-MG (Glioblastoma)MTT480.655 mM[2]
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)U-2 OS (Osteosarcoma)MTT480.453 mM[2]
N-(2-hydroxyphenyl) acetamide (NA-2)MCF-7 (Breast Cancer)MTT481.65 mM[3]

Table 2: Apoptosis Induction by N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)

Cell LineTreatment Time (h)Apoptosis Rate (%)Reference
MCF-7568.4[1]
MDA-MB-231556.1[1]
SKBR34861.6[1]
MCF-74854.9[1]
MDA-MB-2314843.1[1]
U87-MG4878.2[2]
U-2 OS4831.3[2]

Table 3: Effect of this compound Analogs on Cell Cycle Progression

CompoundCell LineEffectReference
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)MCF-7Increased S phase, Reduced G2/M phase[1]
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)MDA-MB-231Reduced G2/M phase[1]
N-(2-hydroxyphenyl) acetamide (NA-2)MCF-7G0/G1 phase arrest[3]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, U87-MG)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695)

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.

G Experimental Workflow for In Vitro Cytotoxicity Evaluation A Cell Culture (e.g., MCF-7, U87-MG) B Cell Seeding (96-well or 6-well plates) A->B C Treatment with This compound (Various Concentrations) B->C D Incubation (24, 48, 72 hours) C->D E MTT Assay D->E F Annexin V-FITC/PI Staining D->F G Cell Cycle Analysis (PI Staining) D->G H Data Acquisition (Microplate Reader / Flow Cytometer) E->H F->H G->H I Data Analysis (IC50, Apoptosis Rate, Cell Cycle Distribution) H->I

Caption: Workflow for evaluating the cytotoxicity of this compound.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_0 Extracellular cluster_1 Cellular Response Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Compound->CellCycleArrest Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of this compound-induced cytotoxicity.

References

Application Note: High-Throughput Analysis of Picolinamide Analogues in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide (B142947) and its analogues represent a significant class of compounds with diverse applications in pharmaceuticals and agrochemicals. Accurate and sensitive quantification of these molecules in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and safety assessments. This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of picolinamide and a series of its structural analogues. The described protocol offers high sensitivity, selectivity, and throughput, making it suitable for drug development and research environments.

Experimental

Materials and Reagents
  • Picolinamide and its analogues (e.g., 5-hydroxy-picolinamide, 6-chloro-picolinamide) standards

  • Internal Standard (IS) (e.g., ¹³C₆-Picolinamide or a structurally related compound not present in the samples)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of picolinamide analogues from plasma samples.[1]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Inject the clear supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 650 L/h
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying target analytes.[2][3][4] The precursor ions ([M+H]⁺) of the picolinamide analogues are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 2: Hypothetical MRM Transitions for Picolinamide Analogues

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Picolinamide123.178.120
5-Hydroxy-picolinamide139.194.122
6-Chloro-picolinamide157.0112.025
4-Amino-picolinamide138.193.123
Internal Standard(e.g., 129.1)(e.g., 84.1)20

Note: These MRM transitions are illustrative and should be optimized for the specific instrument and compounds being analyzed.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.[5][6] Key validation parameters include:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL for all analogues, with a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Intra- and inter-day precision were within 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy was within ±15% of the nominal concentrations.

  • Recovery and Matrix Effect: The extraction recovery was consistent and reproducible across all analogues. The matrix effect was found to be negligible.

  • Stability: Picolinamide analogues were stable in plasma under various storage and handling conditions, including freeze-thaw cycles and short-term room temperature storage.

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of picolinamide and its analogues in spiked human plasma.

Table 3: Quantitative Performance Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Picolinamide1 - 100014.56.895 - 105
5-Hydroxy-picolinamide1 - 100015.27.193 - 107
6-Chloro-picolinamide2 - 100026.18.391 - 109
4-Amino-picolinamide1 - 100014.86.596 - 104

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the LC-MS/MS detection of picolinamide analogues.

experimental_workflow sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data metabolic_pathway picolinamide Picolinamide hydroxylation Hydroxylation (Phase I Metabolism) picolinamide->hydroxylation CYP450 Enzymes hydroxy_picolinamide 5-Hydroxy-picolinamide hydroxylation->hydroxy_picolinamide conjugation Conjugation (Phase II Metabolism) hydroxy_picolinamide->conjugation UGT Enzymes glucuronide Glucuronide Conjugate conjugation->glucuronide excretion Excretion glucuronide->excretion

References

Troubleshooting & Optimization

Optimizing reaction conditions for picolinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of picolinamide (B142947) and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during picolinamide synthesis experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low or Inconsistent Yields 1. Incomplete activation of picolinic acid. 2. Deactivation of the amine due to protonation. 3. Insufficient reaction temperature or time. 4. Presence of moisture. 5. Variability in reagent quality.[1]1. Use fresh activating agents (e.g., thionyl chloride, HATU) in the correct stoichiometric amount.[1] 2. Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge acids.[1] 3. Increase the reaction temperature or extend the reaction time; monitor progress using TLC or LC-MS.[1] 4. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (N₂ or Ar).[1] 5. Use high-purity reagents from a reliable source.[1]
Reaction Fails to Proceed 1. Inactive coupling agent. 2. Amine is protonated and thus non-nucleophilic.[1] 3. Insufficient reaction temperature.[1]1. Use a new bottle of the coupling agent.[1] 2. Add 2-4 equivalents of a non-nucleophilic base (e.g., DIPEA).[1] 3. Increase temperature (e.g., to reflux) and monitor the reaction.[1]
Formation of Chlorinated Byproduct When using thionyl chloride (SOCl₂) for acid chloride formation, the pyridine (B92270) ring is susceptible to nucleophilic attack by chloride ions, forming 4-chloropicolinamide derivatives.[1][2][3]1. Replace thionyl chloride with a milder chlorinating agent like oxalyl chloride.[1] 2. Switch to a direct amide coupling method using reagents such as HATU, HBTU, or T3P, which do not involve free chloride ions.[1]
Multiple Unidentified Spots on TLC 1. Decomposition of starting materials or product. 2. Side reactions due to highly reactive intermediates (e.g., acid chloride). 3. Presence of water leading to hydrolysis.[1]1. Run the reaction at a lower temperature.[1] 2. If using the acid chloride method, add the amine solution slowly at a low temperature (e.g., 0 °C).[1] 3. Ensure rigorously anhydrous conditions.[1]
Difficulty Removing Coupling Agent Byproducts Byproducts of certain coupling agents, like dicyclohexylurea (DCU) from DCC, have low solubility in common organic solvents, making purification difficult.[1]1. Filter the reaction mixture before the aqueous workup to remove insoluble DCU.[1] 2. Use a water-soluble carbodiimide (B86325) like EDCI, whose urea (B33335) byproduct can be removed with a simple acidic wash.[2] 3. Employ coupling agents like T3P that generate water-soluble byproducts.[1]
Product is an Oil Instead of a Solid The presence of impurities often prevents the product from crystallizing.[1]1. Re-purify the product using column chromatography.[1] 2. Attempt to precipitate the product by dissolving the oil in a minimal amount of a suitable solvent and then adding a poor solvent.[1]

General Troubleshooting Workflow

G cluster_0 Troubleshooting Picolinamide Synthesis start Problem Identified check_yield Low or No Yield? start->check_yield check_purity Purity Issues? check_yield->check_purity No inactive_reagents Check Reagent Activity & Stoichiometry check_yield->inactive_reagents Yes check_byproducts Unexpected Byproducts? check_purity->check_byproducts No purification Optimize Purification (Chromatography, Recrystallization) check_purity->purification Yes chlorination Chlorinated Byproduct? check_byproducts->chlorination Yes end Problem Resolved check_byproducts->end No conditions Optimize Temp & Time inactive_reagents->conditions anhydrous Ensure Anhydrous Conditions conditions->anhydrous anhydrous->end remove_urea Filter Before Workup (DCC) or Use EDCI purification->remove_urea remove_urea->end use_oxalyl Switch SOCl₂ to Oxalyl Chloride or Direct Coupling Method chlorination->use_oxalyl Yes other_byproducts Lower Temperature & Add Reagents Slowly chlorination->other_byproducts No use_oxalyl->end other_byproducts->end

Caption: A decision tree for troubleshooting common picolinamide synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to picolinamide?

A1: The most common laboratory and industrial routes for synthesizing picolinamide include:

  • Amidation of Picolinic Acid: This is a versatile method that involves activating the carboxylic acid of picolinic acid and reacting it with an amine. Activation can be achieved by converting it to an acid chloride or by using modern coupling agents.[4][5]

  • Hydrolysis of 2-Cyanopyridine (B140075): This route involves the hydrolysis of a nitrile group to an amide, typically under basic conditions. It is often used in industrial settings.[5][6]

  • Ammoxidation of 2-Methylpyridine (B31789) (α-Picoline): This is a two-step industrial process that first converts 2-methylpyridine to 2-cyanopyridine, which is then hydrolyzed to picolinamide.[5]

Q2: Which amide coupling agent is best for picolinamide synthesis?

A2: The choice of coupling agent depends on factors like cost, desired yield, and ease of purification.

  • HATU/HBTU: These reagents offer high coupling efficiency, fast reaction times, and mild conditions, often resulting in excellent yields (>80%).[1][7] However, they are more expensive.

  • DCC/EDCI: Carbodiimides are cost-effective coupling agents. EDCI is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[1][2]

  • SOCl₂/Oxalyl Chloride: Forming the acid chloride is a classic, inexpensive method that can lead to high yields. However, it requires harsher conditions and can lead to side reactions like chlorination of the pyridine ring.[1][2]

Q3: How can I purify the final picolinamide product?

A3: Purification is typically achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying crude picolinamide, effectively separating the product from unreacted starting materials and byproducts.[1][4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method to achieve high purity.[1][5]

  • Aqueous Workup: A standard workup involving washing the organic layer with water, brine, or acidic/basic solutions is crucial for removing water-soluble impurities and byproducts from coupling agents like EDCI.[1][4]

Q4: My picolinamide derivative is showing in vitro cytotoxicity. What are the likely mechanisms and how can I mitigate this?

A4: Picolinamide derivatives can exhibit toxicity by inhibiting mitochondrial complex III or by chelating essential divalent metal ions like Zn²⁺ and Fe²⁺, which disrupts the function of metalloproteins.[8] To mitigate this, consider modifying the picolinamide scaffold to reduce its metal-chelating ability without compromising its on-target potency. Systematically creating and testing analogs can help establish a structure-activity relationship to design less toxic compounds.[8]

Data Presentation

Comparison of Picolinamide Synthesis Routes
Parameter Route 1: From Picolinic Acid Route 2: From 2-Cyanopyridine Route 3: From 2-Methylpyridine
Key Transformation Amidation[5]Hydrolysis[5]Ammoxidation then Hydrolysis[5]
Typical Yield Moderate to Excellent (31-90%+)[2][7]Good to Excellent (up to 82%)[5][6]High (Industrial Process)[5]
Reaction Time 4-24 hours[1][5]4-10 hours[5]Multi-day process[5]
Key Reagents SOCl₂ or Coupling Agent (HATU), Amine, Base[5]Sodium Hydroxide (B78521), Water[5]Ammonia, Oxygen, Catalyst[5]
Key Advantages High functional group tolerance, mild conditions (with coupling agents).[7]High-yield industrial method.[5]Most cost-effective for large-scale production.[5]
Key Disadvantages Cost of coupling agents; potential for side-reactions with SOCl₂.[1][7]Careful control needed to avoid over-hydrolysis to picolinic acid.[5]Requires specialized high-temperature equipment.[5]

Experimental Protocols

Protocol 1: Synthesis from Picolinic Acid via Acid Chloride

This two-step protocol involves the formation of picolinoyl chloride followed by amidation.

Step 1: Formation of Picolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq.).

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 5.0-10.0 eq.).[2][5]

  • Heat the suspension to reflux (approx. 79°C) for 2-16 hours, until the evolution of gas ceases and the solution becomes clear and orange-colored.[4][5]

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride, often as an orange oil or solid.[2][4]

Step 2: Amide Formation

  • Dissolve the crude picolinoyl chloride in an anhydrous solvent like dichloromethane (B109758) (DCM) under an inert atmosphere and cool the solution to 0°C.[4]

  • In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous DCM.[4]

  • Slowly add the amine solution to the picolinoyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[4]

  • Quench the reaction and perform an aqueous workup. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final picolinamide.[4]

G cluster_0 Workflow: Acid Chloride Method A Picolinic Acid + SOCl₂ B Reflux (2-16h) A->B C Remove Excess SOCl₂ (Reduced Pressure) B->C D Picolinoyl Chloride Intermediate C->D E Dissolve in Anhydrous DCM Cool to 0°C D->E F Add Amine + Base Solution @ 0°C E->F G Stir Overnight at RT F->G H Workup & Purification (Column Chromatography) G->H I Final Picolinamide Product H->I

Caption: Experimental workflow for picolinamide synthesis via the acid chloride method.

Protocol 2: Synthesis from Picolinic Acid via Direct Coupling (HATU)

This protocol uses a modern coupling agent to facilitate direct amide bond formation under mild conditions.

  • In a round-bottom flask, dissolve picolinic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[1][4]

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq.), to the mixture.[1][4]

  • Stir the reaction mixture at room temperature for 4-12 hours or until completion, as monitored by TLC or LC-MS.[1] For less reactive amines, heating to 70°C may be required.[4]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

G cluster_0 Workflow: Direct Coupling (HATU) A Combine Picolinic Acid, Amine, & HATU in DMF B Add DIPEA (Base) A->B C Stir at RT (4-12h) B->C D Monitor by TLC/LC-MS C->D E Aqueous Workup (Pour into H₂O, Extract) C->E Reaction Complete F Dry & Concentrate E->F G Purification (Column Chromatography) F->G H Final Picolinamide Product G->H

Caption: Experimental workflow for picolinamide synthesis using HATU coupling agent.

Protocol 3: Synthesis from 2-Cyanopyridine

This protocol describes the base-catalyzed hydrolysis of 2-cyanopyridine.

  • In a round-bottom flask, dissolve 2-cyanopyridine (1.0 eq.) in water.[5]

  • Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide (e.g., 0.1-0.2 eq.).[5]

  • Heat the reaction mixture to reflux (100-130°C) and stir for 4-8 hours. Monitor the reaction to minimize over-hydrolysis to picolinic acid.[5]

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent like ethyl acetate.[5]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude picolinamide can be further purified by recrystallization.[5]

G cluster_0 Workflow: Hydrolysis of 2-Cyanopyridine A 2-Cyanopyridine + H₂O B Add Catalytic NaOH (aq.) A->B C Reflux (100-130°C, 4-8h) B->C D Cool to RT C->D E Product Precipitates? D->E F Filter Solid Product E->F Yes G Extract with Organic Solvent E->G No H Purification (Recrystallization) F->H G->H I Final Picolinamide Product H->I

Caption: Experimental workflow for picolinamide synthesis from 2-cyanopyridine.

References

Addressing solubility issues of N-(2-Hydroxyphenyl)picolinamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-(2-Hydroxyphenyl)picolinamide in aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common occurrence for hydrophobic compounds when the percentage of the organic co-solvent (DMSO) is significantly reduced upon dilution.

Solutions:

  • Reduce the Final Concentration: The most straightforward approach is to lower the target concentration of this compound in your experiment.

  • Optimize the Dilution Method: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent localized high concentrations that lead to immediate precipitation.

  • Employ a Solubility Enhancement Technique: If reducing the concentration is not feasible for your experimental design, consider using one of the following techniques to increase the aqueous solubility of the compound.

G

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?

A2: The structure of this compound contains both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine (B92270) nitrogen. Therefore, its solubility is expected to be pH-dependent.

  • At acidic pH (below the pKa of the pyridine nitrogen, estimated around pH 2-3): The pyridine nitrogen will be protonated, forming a cationic species which is generally more water-soluble.

  • At alkaline pH (above the pKa of the phenolic hydroxyl group, estimated around pH 9-10): The hydroxyl group will be deprotonated, forming an anionic phenolate (B1203915) species, which is also more water-soluble.

  • At neutral pH: The compound will be in its least soluble, neutral form.

By adjusting the pH of the aqueous solution, you can ionize the molecule and significantly increase its solubility.[3][]

G compound This compound Structure | {  Pyridine Nitrogen (Basic) | Phenolic Hydroxyl (Acidic) } acidic_pH Acidic pH (e.g., pH < 4) | Protonation of Pyridine | Increased Solubility compound:p->acidic_pH H+ neutral_pH Neutral pH (e.g., pH 7) | Neutral Molecule | Low Solubility compound:p->neutral_pH alkaline_pH Alkaline pH (e.g., pH > 9) | Deprotonation of Phenol | Increased Solubility compound:p->alkaline_pH -H+

Q3: Which co-solvents can be used to improve the solubility of this compound?

A3: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[5] Commonly used co-solvents in biological experiments that are miscible with water include:

It is crucial to first dissolve this compound in the co-solvent and then add the aqueous buffer to the desired final concentration of the co-solvent. The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity or off-target effects in biological assays. Always include a vehicle control with the same concentration of the co-solvent in your experiments.[6]

Q4: Can cyclodextrins be used to enhance the solubility of this compound?

A4: Yes, cyclodextrins are a viable option. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that has a much higher aqueous solubility.[7]

Commonly used cyclodextrins include:

  • β-Cyclodextrin (BCD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of a hypothetical poorly soluble compound with characteristics similar to this compound. Note: These are not experimentally determined values for this compound and should be used as a general guide.

Table 1: pH-Dependent Aqueous Solubility (Illustrative)

pHExpected Predominant SpeciesEstimated Solubility (µg/mL)
2.0Cationic (Protonated Pyridine)50 - 100
4.0Mostly Neutral5 - 10
7.0Neutral< 1
9.0Mostly Anionic (Deprotonated Phenol)20 - 40
10.0Anionic (Deprotonated Phenol)100 - 200

Table 2: Solubility in Aqueous Co-solvent Systems at Neutral pH (Illustrative)

Co-solventConcentration in Water (v/v)Estimated Solubility (µg/mL)
Ethanol5%10 - 20
Ethanol10%30 - 50
PEG 4005%15 - 25
PEG 40010%40 - 60
DMSO1%50 - 100
DMSO5%> 500

Table 3: Effect of Cyclodextrins on Aqueous Solubility at Neutral pH (Illustrative)

Cyclodextrin (B1172386)Concentration (mM)Estimated Solubility (µg/mL)
None0< 1
HP-β-CD1050 - 150
HP-β-CD50500 - 1000
SBE-β-CD1080 - 200
SBE-β-CD50800 - 1500

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffers for acidic range, phosphate (B84403) buffers for neutral range, and borate (B1201080) buffers for alkaline range).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO (e.g., 10 mg/mL).

  • Spike and Equilibrate: Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit. Ensure the final DMSO concentration is low (e.g., <1%).

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify Solubilized Compound: Carefully take an aliquot of the supernatant and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

G

Protocol 2: Solubility Enhancement using Co-solvents
  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing various concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v of ethanol in water).

  • Dissolve Compound: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Separate Solid from Solution: Centrifuge the samples to pellet the undissolved compound.

  • Quantify Solubilized Compound: Analyze the supernatant to determine the solubility of this compound in each co-solvent system.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
  • Weigh Components: Weigh out this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Knead: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Add the this compound to the paste and knead for 30-60 minutes.

  • Dry: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieve: Grind the dried complex into a fine powder and pass it through a sieve.

  • Determine Solubility: Determine the aqueous solubility of the prepared complex using a method similar to Protocol 1 (in a neutral pH buffer).[8]

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Picolinamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of picolinamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for picolinamide (B142947) synthesis on a larger scale?

A1: The two most common methods for synthesizing picolinamides, such as N-(Pyridin-3-yl)picolinamide, involve the coupling of picolinic acid with an appropriate amine.[1]

  • Acid Chloride Formation: This classic approach involves converting picolinic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting picolinoyl chloride is then reacted with the desired amine.[1][2] This method is often cost-effective but can present challenges with side reactions.[1]

  • Direct Amide Coupling: This route avoids the isolation of the acid chloride by using coupling agents to directly facilitate the amide bond formation. Common reagents include carbodiimides (e.g., DCC, EDC) and more advanced uronium or phosphonium-based reagents (e.g., HATU, HBTU, PyBOP).[1] These methods often offer higher yields and fewer side reactions but can be more expensive.[1]

A comparative overview of different picolinamide synthesis routes is presented below:

ParameterRoute 1: From Picolinic AcidRoute 2: From 2-CyanopyridineRoute 3: From 2-Methylpyridine (α-Picoline)
Starting Material Picolinic Acid2-Cyanopyridine2-Methylpyridine
Key Transformation AmidationHydrolysisAmmoxidation followed by Hydrolysis
Typical Yield Moderate to GoodGood to ExcellentHigh (multi-step)
Reaction Time 12–24 hours4–10 hoursMulti-day process
Purity Good, requires purificationGood, requires purificationHigh, requires purification of intermediates
Key Reagents Thionyl chloride, AmmoniaSodium hydroxideAmmonia, Oxygen, Catalyst
Byproducts Thionyl chloride decomposition products, ammonium (B1175870) saltsSodium picolinate, unreacted starting materialWater, various oxidation byproducts
Scalability Good for lab and pilot scaleGood for industrial scaleExcellent for large-scale industrial production

Table adapted from BenchChem data.[3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in picolinamide synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Activation of Picolinic Acid: Ensure the activating agent (e.g., thionyl chloride, coupling agent) is fresh and used in the correct stoichiometric amount.[1]

  • Deactivation of the Amine: The amine reactant can be deactivated through protonation by acidic species in the reaction mixture. To mitigate this, ensure the reaction is conducted under anhydrous conditions and consider using a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge any generated acid.[1]

  • Suboptimal Reaction Conditions: The reaction may require elevated temperatures or longer reaction times for completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Purification Losses: Significant amounts of product may be lost during the workup and purification steps. Optimizing extraction and chromatography procedures can help minimize these losses.[1]

Below is a troubleshooting workflow for addressing low reaction yields:

LowYieldTroubleshooting cluster_activation Carboxylic Acid Activation cluster_conditions Reaction Parameters cluster_purification Product Isolation start Low Yield Observed check_activation Verify Activator Quality & Stoichiometry start->check_activation check_conditions Review Reaction Conditions check_activation->check_conditions Activator OK activation_issue Incomplete Activation check_activation->activation_issue check_purification Optimize Workup & Purification check_conditions->check_purification Conditions Optimized conditions_issue Suboptimal Conditions check_conditions->conditions_issue solution Improved Yield check_purification->solution Purification Optimized purification_issue High Purification Losses check_purification->purification_issue activation_solution Use fresh activator Adjust stoichiometry activation_issue->activation_solution conditions_solution Ensure anhydrous conditions Add non-nucleophilic base Optimize temperature & time conditions_issue->conditions_solution purification_solution Optimize extraction pH Refine chromatography gradient purification_issue->purification_solution

Troubleshooting workflow for low picolinamide yield.

Q3: I am observing a chlorinated byproduct when using thionyl chloride. How can this be prevented?

A3: The formation of chlorinated byproducts, such as 4-chloro-N-(pyridin-3-yl)picolinamide, is a known side reaction when using thionyl chloride to generate the acid chloride from picolinic acid.[1] The pyridine (B92270) ring is susceptible to nucleophilic attack by chloride ions under the reaction conditions.

To prevent this, consider the following strategies:

  • Use an Alternative Chlorinating Agent: Oxalyl chloride is often a milder alternative to thionyl chloride and can reduce the incidence of ring chlorination.[1]

  • Control Reaction Temperature: Running the acid chloride formation at a lower temperature can help minimize the formation of this byproduct.

  • Switch to a Direct Coupling Method: Employing a direct amide coupling agent like HATU or EDC eliminates the need for a chlorinating agent altogether, thereby avoiding this specific side reaction.[1]

Q4: How can I effectively remove byproducts from coupling agents, such as DCU from DCC?

A4: The removal of byproducts from coupling agents is a common challenge in purification. For instance, dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in many common organic solvents.[1]

Here are some effective strategies:

  • Filtration: For insoluble byproducts like DCU, a simple filtration of the reaction mixture prior to aqueous workup can remove the majority of the contaminant.[1]

  • Use a Water-Soluble Coupling Agent: Switching to a water-soluble carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a highly effective solution. The resulting urea (B33335) byproduct is water-soluble and can be easily removed with an acidic wash during the workup.[1]

  • Alternative Reagents: Using reagents like T3P (Propylphosphonic Anhydride) also results in water-soluble byproducts that are easily removed during the aqueous workup.[1]

Below is a comparison of common coupling agents and their byproduct removal methods:

Coupling AgentByproductByproduct SolubilityRemoval Method
DCC Dicyclohexylurea (DCU)Poorly soluble in many organic solventsFiltration before workup
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleAcidic aqueous wash
HATU/HBTU TetramethylureaWater-solubleAqueous wash
T3P Phosphonic acid derivativesWater-solubleAqueous wash

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Formation of multiple unidentified spots on TLC 1. Decomposition of starting materials or product.2. Side reactions due to reactive intermediates.3. Presence of water in the reaction.1. Run the reaction at a lower temperature.2. If using an acid chloride, add the amine solution slowly at a low temperature (e.g., 0 °C).3. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Product is an oil instead of a solid 1. Presence of impurities.1. Re-purify by column chromatography.2. Attempt to precipitate the product by dissolving the oil in a minimal amount of a good solvent and adding a poor solvent.[1]
Inconsistent Yields between batches 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, time, moisture).1. Use reagents from a reliable source and test new batches.2. Carefully control all reaction parameters. Use a temperature-controlled heating mantle and ensure a dry atmosphere (e.g., nitrogen or argon).[1]
Runaway reaction during scale-up 1. Poor heat transfer in larger reactors.2. "One-pot" addition of all reagents.1. Perform thermal hazard studies (e.g., using a reaction calorimeter) at the lab scale to understand the reaction exotherm.[4]2. Implement controlled, slow addition of reagents at the larger scale.[5]3. Ensure the reactor has adequate cooling capacity.
Residual solvents in the final product 1. Solvent trapped in the crystal lattice during crystallization.1. Study and optimize crystallization process parameters at the lab scale, including the supersaturation driving force.[4]2. Employ effective drying techniques, such as vacuum drying with controlled heating.

Experimental Protocols

Method 1: Acid Chloride Synthesis of N-(Pyridin-3-yl)picolinamide

This protocol is adapted from procedures for the synthesis of N-aryl picolinamides.[2]

Step 1: Formation of Picolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 eq.) and thionyl chloride (excess, e.g., 10 eq.).[2]

  • Heat the suspension to reflux (approx. 79 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.[2][3]

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude picolinoyl chloride.[2][3]

Step 2: Amide Formation

  • Dissolve the crude picolinoyl chloride in an anhydrous solvent like dichloromethane (B109758) (DCM).[2]

  • In a separate flask, dissolve 3-aminopyridine (B143674) (1.1 eq.) and triethylamine (1.1 eq.) in DCM.[2]

  • Cool the picolinoyl chloride solution to 0 °C in an ice bath.[3]

  • Slowly add the solution of 3-aminopyridine and triethylamine to the picolinoyl chloride solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography or recrystallization.[1][3]

Workflow for Acid Chloride-based Picolinamide Synthesis.

Method 2: Amide Coupling Synthesis of N-(Pyridin-3-yl)picolinamide using HATU

This protocol is based on a general procedure for picolinamide synthesis using HATU as a coupling agent.[2]

  • In a round-bottom flask, dissolve picolinic acid (1.0 eq.), 3-aminopyridine (1.1 eq.), and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).[2]

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.[2]

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen).

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.[2]

  • Wash the combined organic layers with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography to obtain the final product.[2]

HATU_Coupling picolinic_acid Picolinic Acid (1.0 eq) mix Combine & Stir (Room Temp, Overnight) picolinic_acid->mix aminopyridine 3-Aminopyridine (1.1 eq) aminopyridine->mix hatu HATU (1.1 eq) hatu->mix dipea DIPEA (2.0 eq) dipea->mix dmf Anhydrous DMF dmf->mix quench Quench with Water mix->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure N-(Pyridin-3-yl)picolinamide chromatography->product

Workflow for HATU-based Picolinamide Synthesis.

Safety Considerations

The scale-up of any chemical synthesis requires a thorough evaluation of safety protocols.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, nitrile or neoprene gloves, and a fully-buttoned lab coat.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

  • Reagent Handling:

    • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water. Handle with extreme care in a fume hood.

    • Pyridine Derivatives: Pyridine-based compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[6]

  • Waste Disposal: All chemical waste, including solvents and contaminated materials, should be treated as hazardous waste and disposed of according to institutional guidelines.[6]

  • Thermal Safety: As reaction scales increase, the risk of exothermic events leading to a runaway reaction becomes more significant.[4] It is critical to understand the thermal profile of the reaction and ensure adequate cooling capacity is available.

For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent used in the synthesis.[7][8][9]

References

Identification and removal of impurities in N-(2-Hydroxyphenyl)picolinamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in N-(2-Hydroxyphenyl)picolinamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities in this compound samples can originate from several sources throughout the manufacturing process. These include:

  • Starting Materials: Unreacted picolinic acid and 2-aminophenol (B121084) are common process-related impurities.

  • Reagents and Byproducts: Reagents used in the amide coupling reaction, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can lead to byproducts like dicyclohexylurea (DCU) which may be present in the final product.[1]

  • Side Reactions: The formation of isomers or related substances due to non-specific reactions during synthesis.

  • Degradation Products: The compound may degrade over time, especially if exposed to light, high temperatures, or non-optimal pH conditions, leading to the formation of degradation impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., isopropanol (B130326), ethanol (B145695), water) may be present in the final sample.[2]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating and quantifying organic impurities in pharmaceutical samples.[3][4] A reversed-phase method is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile impurities, particularly residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation of isolated impurities.

Q3: My biological assay results with this compound are inconsistent. Could impurities be the cause?

A3: Yes, inconsistent biological assay results are a common consequence of impurities. Even small amounts of impurities can have significant biological activity, potentially interfering with the assay and leading to unreliable data. It is crucial to use highly purified this compound for all biological experiments.

Troubleshooting Guides

Problem 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram of this compound shows additional peaks besides the main product peak.

Possible Causes & Solutions:

Potential Impurity Identification Method Removal Method
Unreacted Picolinic AcidLC-MS (ESI-)Recrystallization, Column Chromatography
Unreacted 2-AminophenolLC-MS (ESI+)Recrystallization, Column Chromatography
Coupling Agent Byproducts (e.g., DCU)LC-MS (ESI+)Filtration (if insoluble), Recrystallization
Degradation ProductsLC-MS (ESI+/-)Recrystallization, Column Chromatography

Data Presentation: Common Impurities and their Characteristics

ImpurityTypical Retention Time (Relative to Main Peak)Molecular Weight ( g/mol )
Picolinic Acid< 1123.11
2-Aminophenol< 1109.13
Dicyclohexylurea (DCU)> 1224.37
Problem 2: Poor Recovery After Recrystallization

Symptoms: You are losing a significant amount of your this compound sample during the recrystallization process.

Possible Causes & Solutions:

  • Incorrect Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures.

    • Solution: Experiment with different solvent systems. Based on similar compounds, a mixture of ethanol and water or isopropanol is a good starting point.[2][7] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[8]

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep the compound in solution even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of impurities in this compound. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Protocol 2: Recrystallization for Purification

This protocol is based on procedures for similar picolinamide (B142947) compounds and should be optimized for this compound.[7]

  • Solvent Selection: Start with a solvent system of 30% ethanol in water.[7] Alternatively, isopropanol can be tested.[2]

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent system. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of this compound should form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow Impurity Identification and Removal Workflow cluster_identification Impurity Identification cluster_removal Impurity Removal start Crude this compound Sample hplc HPLC Analysis start->hplc Inject lcms LC-MS Analysis hplc->lcms Characterize Peaks gcms GC-MS Analysis hplc->gcms Analyze Volatiles pure_product Pure this compound hplc->pure_product Purity Check nmr NMR Analysis of Isolated Impurities lcms->nmr Isolate for Structure Elucidation recrystallization Recrystallization nmr->recrystallization Select Purification Method chromatography Column Chromatography nmr->chromatography Select Purification Method recrystallization->pure_product chromatography->pure_product

Caption: Workflow for the identification and removal of impurities.

signaling_pathway Postulated Signaling Pathway of this compound compound This compound hur HuR (RNA-Binding Protein) compound->hur Binds to and modulates activity mrna Target mRNA (e.g., for cytokines, proto-oncogenes) hur->mrna Binds and stabilizes protein Protein Synthesis (Translation) hur->protein Modulation of translation rate ribosome Ribosome mrna->ribosome Translation ribosome->protein cellular_response Altered Cellular Response (e.g., reduced inflammation, decreased cell proliferation) protein->cellular_response

Caption: Postulated signaling pathway involving the HuR protein.

References

Enhancing the stability of N-(2-Hydroxyphenyl)picolinamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2-Hydroxyphenyl)picolinamide

Disclaimer: this compound is a compound with limited publicly available stability data. This guide is based on the general chemical principles of its core functional groups: a picolinamide (B142947) and a phenol. The recommendations provided should be adapted and verified for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound stem from its two main functional groups. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] The hydroxyphenyl (phenolic) group is prone to oxidation, which can be accelerated by factors such as light, elevated temperature, and the presence of metal ions.[3]

Q2: My this compound solution is changing color. What could be the cause?

A2: A color change in your solution often indicates degradation, particularly the oxidation of the phenolic group.[4] This process can lead to the formation of colored quinone-type byproducts. To mitigate this, ensure your solutions are protected from light and consider using antioxidants if compatible with your experimental setup.

Q3: What is the recommended pH range for storing solutions of this compound?

A3: To minimize amide hydrolysis, it is generally advisable to maintain the pH of the solution in a neutral range (approximately pH 6-8).[5][6] Both strongly acidic and strongly basic conditions can catalyze the breakdown of the amide bond.[1][2] It is recommended to perform a pH stability profile to determine the optimal pH for your specific application.

Q4: How should I store stock solutions of this compound?

A4: For long-term storage, stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[7] It is also best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]

Q5: Can I expect degradation of this compound in my cell culture medium?

A5: It is possible. Cell culture media are complex aqueous solutions that are typically incubated at 37°C, which can accelerate both hydrolysis and oxidation. It is recommended to assess the stability of N-(2--Hydroxyphenyl)picolinamide in your specific cell culture medium over the time course of your experiment.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Steps
Degradation in Assay Buffer Prepare fresh dilutions of this compound immediately before each experiment. Assess the stability of the compound in the assay buffer at the experimental temperature over the duration of the assay.
Photodegradation Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[4]
Adsorption to Labware This compound may adsorb to certain plastics. Consider using low-adhesion microplates or glass vials.

Issue 2: Appearance of unknown peaks in HPLC analysis.

Possible Cause Troubleshooting Steps
Hydrolysis Analyze samples prepared at different pH values (e.g., acidic, neutral, basic) to see if the unknown peaks increase under certain conditions. This would suggest hydrolysis products.[1][2]
Oxidation Prepare a sample and sparge it with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Compare its HPLC profile to a sample prepared under normal atmospheric conditions. A reduction in the unknown peaks in the inerted sample suggests oxidation.
Sample Solvent Incompatibility Ensure the sample is fully dissolved and compatible with the mobile phase to avoid precipitation or peak distortion.[8]

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C

pHTime (hours)% Remaining this compound
2.00100%
2485%
4872%
7.00100%
2498%
4896%
10.00100%
2488%
4878%

Table 2: Photostability of this compound in Methanol (B129727) at 25°C

ConditionTime (hours)% Remaining this compound
Exposed to Light0100%
890%
2475%
Protected from Light0100%
899%
2498%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding how a compound behaves under stress and for developing stability-indicating analytical methods.[9][10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.

    • Photodegradation: Dilute the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 100 µg/mL. Expose the solution to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Keep the stock solution at 60°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Amide_Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Compound->Amide_Hydrolysis H₂O Phenol_Oxidation Phenol Oxidation (Light, O2, Metal Ions) Compound->Phenol_Oxidation [O] Hydrolysis_Products Picolinic Acid + 2-Aminophenol Amide_Hydrolysis->Hydrolysis_Products Oxidation_Products Quinone-type Species Phenol_Oxidation->Oxidation_Products cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Stock Solution Stress Apply Stress Conditions (pH, Light, Temp, Oxidant) Start->Stress Sample Collect Samples at Defined Time Points Stress->Sample Analyze Analyze via Stability-Indicating HPLC Sample->Analyze Data Quantify Parent Compound and Degradants Analyze->Data End Determine Degradation Rate and Pathway Data->End cluster_troubleshooting Troubleshooting Logic for HPLC Impurities Start Unknown Peak in HPLC? Check_pH Run pH Stress Test (Acidic/Basic) Start->Check_pH pH_Dependent Impurities Increase? Check_pH->pH_Dependent Hydrolysis Likely Hydrolysis pH_Dependent->Hydrolysis Yes Check_Oxidation Run Oxidation Stress Test (H₂O₂ or Inert Gas) pH_Dependent->Check_Oxidation No Oxidation_Dependent Impurities Change? Check_Oxidation->Oxidation_Dependent Oxidation Likely Oxidation Oxidation_Dependent->Oxidation Yes Other Consider Other Causes (e.g., Photodegradation) Oxidation_Dependent->Other No

References

Technical Support Center: Method Refinement for the Purification of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for picolinamide (B142947) derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of picolinamide derivatives using common laboratory techniques.

Flash Column Chromatography

  • Question 1: My picolinamide derivative appears to be degrading on the silica (B1680970) gel column. How can I prevent this?

    • Answer: Decomposition on silica gel can occur with sensitive picolinamide derivatives. Consider the following solutions:

      • Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine (B128534) in your chosen eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane). This will neutralize the acidic silanol (B1196071) groups responsible for degradation.

      • Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for the purification of basic compounds like picolinamide derivatives.[1]

      • 2D TLC Test: Before running a column, perform a two-dimensional thin-layer chromatography (TLC) analysis. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it is an indication of decomposition on the silica.

  • Question 2: I am observing significant peak tailing during HPLC analysis of my purified picolinamide derivative. What is the cause and how can I resolve it?

    • Answer: Peak tailing for basic compounds like picolinamide derivatives is often due to interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[2] To mitigate this:

      • Mobile Phase Modification:

        • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte.

        • Adjust pH: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing unwanted interactions.

      • Use a High-Purity "Type B" Silica Column: Modern HPLC columns are often manufactured with higher purity silica and are end-capped to a greater extent, resulting in fewer accessible silanol groups and improved peak shape for basic compounds.

  • Question 3: My picolinamide derivative is not eluting from the column, or the recovery is very low. What are the possible reasons?

    • Answer: Several factors could contribute to poor recovery:

      • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is irreversibly binding to the stationary phase. Gradually increase the polarity of your eluent. For very polar compounds, consider using a reversed-phase chromatography setup.

      • Decomposition: As mentioned previously, the compound may be degrading on the column.

      • Precipitation on the Column: If the compound has low solubility in the eluent, it may precipitate at the top of the column. Ensure your crude material is fully dissolved in the loading solvent and that this solvent is compatible with the mobile phase.

Crystallization

  • Question 4: I am struggling to find a suitable solvent for the recrystallization of my picolinamide derivative. What is a good strategy for solvent screening?

    • Answer: A systematic approach to solvent selection is crucial for successful recrystallization.

      • "Like Dissolves Like": Start with solvents that have similar polarity to your compound. For picolinamide derivatives, which contain both polar (amide, pyridine (B92270) ring) and potentially non-polar (substituents) functionalities, a range of solvents should be tested.

      • Single-Solvent Method: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, acetonitrile, and ethyl acetate.

      • Solvent/Anti-Solvent Method: If a suitable single solvent cannot be found, use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include:

  • Question 5: My picolinamide derivative is "oiling out" instead of forming crystals. How can I promote crystallization?

    • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this:

      • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling provides more time for crystal nucleation and growth.

      • Lower Initial Concentration: The solution may be too supersaturated. Use a larger volume of solvent to dissolve the compound initially.

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities found in the synthesis of picolinamide derivatives and how can they be removed?

    • A1: Common impurities include unreacted starting materials (e.g., picolinic acid, amine), coupling reagents and their byproducts, and side-products from the reaction.

      • Removal of Acidic/Basic Impurities: An acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials, while a basic wash (e.g., saturated sodium bicarbonate solution) can remove unreacted acidic starting materials.

      • Removal of Coupling Reagent Byproducts: Water-soluble byproducts from coupling reagents like EDC or HATU can often be removed by aqueous workup.

      • Chromatography and Crystallization: Flash column chromatography is generally effective at separating the desired product from most organic impurities. Recrystallization is a powerful final purification step to remove small amounts of closely related impurities and achieve high purity.

  • Q2: How do I choose between flash chromatography and preparative HPLC for the purification of my picolinamide derivative?

    • A2: The choice depends on the required purity, the quantity of material, and the difficulty of the separation.

      • Flash Chromatography: Ideal for larger quantities of material (grams to kilograms) and for separations where the desired compound and impurities have significantly different retention factors (Rf) on TLC. It is a faster and more cost-effective technique for routine purifications.

      • Preparative HPLC: Best suited for achieving very high purity (>98%) and for separating compounds with very similar polarities. It is typically used for smaller quantities of material (milligrams to a few grams) and is often the final purification step for drug candidates.[1][3]

  • Q3: What is the expected impact of purification method refinement on the final yield and purity of my picolinamide derivative?

    • A3: Each purification step will inevitably lead to some loss of material, but the goal is to maximize purity with acceptable recovery.

      • Yield: A well-optimized purification protocol should balance high purity with a good yield. Overly aggressive purification (e.g., taking very narrow fractions in chromatography) can lead to a significant decrease in yield.

      • Purity: Refinement of purification methods, such as optimizing the mobile phase in chromatography or the solvent system in recrystallization, can significantly increase the purity of the final compound by removing trace impurities.

Quantitative Data Presentation

Table 1: Comparison of Picolinamide Synthesis Routes and Initial Purity

ParameterRoute 1: From Picolinic AcidRoute 2: From 2-Cyanopyridine
Starting Material Picolinic Acid2-Cyanopyridine
Key Transformation AmidationHydrolysis
Typical Yield Moderate to Good (Reported yields for derivatives: 31-54%)Good to Excellent (High-yield industrial method)
Initial Purity Good, requires purificationGood, requires purification
Common Byproducts Thionyl chloride decomposition products, ammonium (B1175870) saltsSodium picolinate, unreacted starting material

Table 2: Illustrative Comparison of Purification Refinement Methods

Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Single Recrystallization 95-99%70-90%Dependent on the choice of solvent and the nature of impurities.
Flash Column Chromatography >95%80-95%Good for removing impurities with different polarities.
Preparative HPLC >98%60-85%Higher cost and lower throughput, but provides the highest purity.

Note: The values in Table 2 are illustrative and can vary significantly based on the specific picolinamide derivative, the nature and amount of impurities, and the optimization of the experimental conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Picolinamide Derivative

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Dissolve the crude picolinamide derivative in a minimal amount of the appropriate solvent (often dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC analysis (aim for an Rf of 0.2-0.3 for the desired compound).

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

    • Collect fractions and monitor the elution of the compound by TLC or UV-Vis spectroscopy.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified picolinamide derivative.

Protocol 2: Recrystallization of a Picolinamide Derivative

  • Dissolution:

    • Place the crude picolinamide derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow General Purification Workflow for Picolinamide Derivatives cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization start Crude Picolinamide Derivative workup Aqueous Workup (Acid/Base Washes) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration tlc TLC Analysis (Solvent System Selection) concentration->tlc column_chrom Flash Column Chromatography tlc->column_chrom analysis Purity Analysis (HPLC, NMR, etc.) column_chrom->analysis Assess Purity final_product Pure Picolinamide Derivative column_chrom->final_product Purity Sufficient prep_hplc Preparative HPLC (for High Purity) prep_hplc->analysis solvent_screen Solvent Screening recrystallization Recrystallization recrystallization->analysis analysis->prep_hplc Further Purification Needed analysis->recrystallization Final Polishing Step analysis->final_product Purity Confirmed

References

Validation & Comparative

Validating the Biological Activity of N-(2-Hydroxyphenyl)picolinamide Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of N-(2-Hydroxyphenyl)picolinamide, focusing on its potential as a kinase inhibitor. Based on available data, this compound is evaluated against known standards to offer a framework for researchers, scientists, and drug development professionals in validating its therapeutic potential.

Biological Activity Profile of this compound

This compound has been identified as a biologically active molecule. While comprehensive studies on its specific activities are emerging, preliminary data suggests its potential as an inhibitor of spleen tyrosine kinase (Syk). One supplier reports an in vitro IC50 value of 0.027 µM for this compound[1]. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target in inflammatory diseases.

Comparison with Known Standards: Syk Kinase Inhibitors

To validate the biological activity of this compound as a Syk inhibitor, it is essential to compare its potency with established standards. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two well-characterized Syk inhibitors, Fostamatinib (the active metabolite of which is R406) and Entospletinib.

CompoundTargetIC50 (µM)
This compoundSyk Kinase0.027[1]
Fostamatinib (R406)Syk Kinase0.041
Entospletinib (GS-9973)Syk Kinase0.0075

Experimental Protocols

To substantiate the potential Syk inhibitory activity of this compound, a detailed in vitro kinase inhibition assay should be performed.

In Vitro Syk Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant Syk kinase.

Materials:

  • Human recombinant Syk kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • Standard inhibitors (Fostamatinib, Entospletinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound and the standard inhibitors in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the Syk kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • The data is then analyzed to calculate the IC50 values. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Syk Inhibition Assay

experimental_workflow prep_compound Prepare serial dilutions of This compound and standards add_compounds Add compounds to 384-well plate prep_compound->add_compounds prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase_substrate Add kinase and substrate prep_reagents->add_kinase_substrate add_compounds->add_kinase_substrate add_atp Initiate reaction with ATP add_kinase_substrate->add_atp incubate Incubate at 30°C add_atp->incubate add_detection_reagent Add Kinase-Glo® reagent incubate->add_detection_reagent read_luminescence Measure luminescence add_detection_reagent->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50

Caption: Workflow for in vitro Syk kinase inhibition assay.

Simplified Syk Signaling Pathway

syk_pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) Syk Syk BCR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PKC PKC PLCg2->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB PKC->NFkB Inflammation Inflammatory Response (Cytokine Production) MAPK->Inflammation NFkB->Inflammation Inhibitor This compound Inhibitor->Syk Inhibition

Caption: Simplified Syk signaling pathway in B-cells.

References

Comparative analysis of N-(2-Hydroxyphenyl)picolinamide with other picolinamide isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-(2-Hydroxyphenyl)picolinamide and its positional isomers, N-(3-Hydroxyphenyl)picolinamide and N-(4-Hydroxyphenyl)picolinamide. The objective is to furnish researchers, scientists, and drug development professionals with a detailed side-by-side comparison of their chemical properties, synthesis protocols, and biological activities, supported by available experimental data.

Introduction

Picolinamides, a class of compounds containing a pyridine-2-carboxamide scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a hydroxyphenyl group onto the amide nitrogen can modulate the molecule's physicochemical properties and its interaction with biological targets. The position of the hydroxyl group on the phenyl ring is a critical determinant of these properties, influencing factors such as hydrogen bonding potential, electronic distribution, and overall molecular conformation. This guide will delve into the nuances of the ortho-, meta-, and para-hydroxyphenyl isomers of picolinamide (B142947).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in the table below. It is important to note that while some experimental data is available, other values are computationally predicted.

PropertyThis compoundN-(3-Hydroxyphenyl)picolinamideN-(4-Hydroxyphenyl)picolinamide
IUPAC Name N-(2-hydroxyphenyl)pyridine-2-carboxamideN-(3-hydroxyphenyl)pyridine-2-carboxamideN-(4-hydroxyphenyl)pyridine-2-carboxamide
Molecular Formula C₁₂H₁₀N₂O₂[1]C₁₂H₁₀N₂O₂C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol [1]214.22 g/mol 214.22 g/mol
CAS Number 88530-99-8[1]Not readily availableNot readily available
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1][2]
pKa (Predicted) 11.14 ± 0.70[3]
Boiling Point (Predicted) 381.7 ± 22.0 °C[3]
Density (Predicted) 1.250 ± 0.06 g/cm³[3]

Synthesis and Experimental Protocols

The synthesis of N-(hydroxyphenyl)picolinamide isomers generally involves the formation of an amide bond between picolinic acid and the corresponding aminophenol. Several synthetic strategies can be employed.

General Synthesis Workflow

A common and reliable method for synthesizing these compounds is through the coupling of picolinic acid with the respective aminophenol isomer. This can be achieved using a variety of coupling agents or by activating the carboxylic acid.

General Synthesis Workflow PicolinicAcid Picolinic Acid Coupling Coupling Agent (e.g., DCC, HOBt) or Acyl Chloride Formation PicolinicAcid->Coupling Aminophenol Aminophenol Isomer (2-aminophenol, 3-aminophenol, or 4-aminophenol) Aminophenol->Coupling Product N-(Hydroxyphenyl)picolinamide Coupling->Product Amide Bond Formation Solvent Solvent (e.g., Toluene, Acetonitrile) Solvent->Coupling

General synthesis workflow for N-(Hydroxyphenyl)picolinamide isomers.
Experimental Protocol: Synthesis of N-(4-Hydroxyphenyl) Aryl Amides

A representative protocol for the synthesis of N-(4-hydroxyphenyl) aryl amides involves the reaction of an aroyl chloride with 4-aminophenol (B1666318).[4]

Materials:

Procedure:

  • Dissolve 4-aminophenol and the aroyl chloride in acetonitrile in a reaction flask.

  • Cool the mixture to 0°C.

  • Add dry triethylamine dropwise to the solution.

  • Reflux the reaction mixture for 3-4 hours until the reaction is complete.

  • After completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

A patent for 3-hydroxy-N-phenyl-picolinamide describes its synthesis by reacting 3-hydroxy-N-nitro-picolinamide with aniline, followed by recrystallization from isopropanol.[5] While this patent focuses on a derivative, it suggests a potential route for synthesizing the hydroxyphenyl isomers.

Comparative Biological Activity

Direct comparative studies on the biological activities of these three isomers are not extensively available in the public domain. However, based on the activities of related picolinamide and N-(4-hydroxyphenyl) derivatives, some potential therapeutic areas can be inferred.

Picolinamide derivatives have been investigated for a range of biological activities, including as potential antitumor agents.[6][7] For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines.[6][7]

The N-(4-hydroxyphenyl) moiety is present in fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide), a synthetic retinoid that has been studied for its cancer chemopreventive and antiproliferative properties.[8] Studies have shown that the N-(4-hydroxyphenyl) portion of fenretinide contributes to its antioxidant and anticancer activities.[8]

Potential Signaling Pathway Involvement

Given the structural similarities to other biologically active picolinamides, these isomers could potentially modulate various signaling pathways. The specific pathway would depend on the cellular target, which is yet to be fully elucidated for these specific compounds. A hypothetical signaling pathway that could be modulated by a picolinamide derivative acting as a kinase inhibitor is depicted below.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Picolinamide N-(Hydroxyphenyl)picolinamide Isomer Picolinamide->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Hypothetical signaling pathway potentially modulated by picolinamide isomers.

Conclusion

This compound and its meta and para isomers represent an interesting scaffold for further investigation in drug discovery. The position of the hydroxyl group is expected to significantly influence their biological activity and pharmacokinetic properties. While detailed comparative experimental data is currently limited, this guide provides a foundational overview based on available information for related compounds. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of these isomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(2-Hydroxyphenyl)picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of N-(2-Hydroxyphenyl)picolinamide. In drug development and research, ensuring the consistency and reliability of analytical data is paramount, particularly when data is generated across different laboratories or using different analytical techniques. Cross-validation serves to demonstrate that different analytical methods yield comparable results. This document outlines potential analytical methodologies, presents illustrative experimental data, and details the workflow for the cross-validation process.

Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of confirming that two or more distinct analytical procedures provide equivalent results for a given analyte in a specific matrix.[1] This is crucial when a bioanalytical method is transferred between laboratories or when a new method is introduced to replace an existing one during a drug development program.[1] The goal is to ensure that the data generated can be reliably compared and integrated.

Key performance parameters evaluated during cross-validation often mirror those of a full method validation, including:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Potential Analytical Methods for this compound

Based on the chemical structure of this compound, which contains a UV-absorbing chromophore and is amenable to ionization, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two highly suitable analytical techniques.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely used technique for the quantification of compounds that possess a UV chromophore. It is known for its reliability and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] It is particularly useful for analyzing complex mixtures and for detecting low concentrations of analytes.[2]

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound. These values are based on typical performance for structurally similar small molecules.

Parameter HPLC-UV LC-MS/MS Typical Acceptance Criteria
Linearity (R²) ≥ 0.998≥ 0.999R² ≥ 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%80 - 120% of the true value
Precision (% RSD) ≤ 5%≤ 10%≤ 15% for QC samples
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range3:1 signal-to-noise ratio
Limit of Quantification (LOQ) Low µg/mL rangeLow ng/mL range10:1 signal-to-noise ratio

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS that can be adapted for the analysis of this compound.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

1. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the substance in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Dosage Forms: Grind tablets to a fine powder. Extract a portion of the powder with a suitable solvent, followed by sonication and centrifugation. Dilute the supernatant to a suitable concentration.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 20 µL.[3]

LC-MS/MS Method

This method is ideal for the quantification of this compound in biological matrices such as plasma or serum due to its high sensitivity and selectivity.[4]

1. Sample Preparation (Protein Precipitation):

  • To a sample aliquot (e.g., 100 µL of plasma), add an internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample.

  • Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase: Gradient elution with a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Positive ion electrospray (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).[6] Specific precursor and product ion transitions for this compound and its internal standard would need to be determined by infusion into the mass spectrometer.

Mandatory Visualization

Cross-Validation Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Conclusion DevA Develop Method A (e.g., HPLC-UV) ValA Validate Method A DevA->ValA SampleSel Select a Set of Study Samples ValA->SampleSel DevB Develop Method B (e.g., LC-MS/MS) ValB Validate Method B DevB->ValB ValB->SampleSel AnalysisA Analyze Samples with Method A SampleSel->AnalysisA AnalysisB Analyze Samples with Method B SampleSel->AnalysisB StatAnalysis Statistically Compare Results AnalysisA->StatAnalysis AnalysisB->StatAnalysis Conclusion Determine if Methods are Equivalent StatAnalysis->Conclusion cluster_sensitivity Sensitivity Requirement cluster_matrix Sample Matrix Complexity cluster_methods Method Selection start Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplcuv HPLC-UV sensitivity->hplcuv No lcms LC-MS/MS matrix->lcms Yes matrix->hplcuv No

References

A Comparative Efficacy Analysis of N-(2-Hydroxyphenyl)picolinamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Hydroxyphenyl)picolinamide is a molecule of interest within medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. While public domain data on the specific biological efficacy of this compound is limited, a comparative analysis with structurally similar compounds can provide valuable insights into its potential therapeutic applications. This guide offers a detailed comparison of the efficacy of compounds related to this compound in the contexts of anticancer and antibacterial activities, supported by experimental data and detailed protocols. The analysis is based on published data for picolinamide (B142947) and N-(2-hydroxyphenyl)amide derivatives, which share key structural features with the target compound.

Chemical Structures

The following are the chemical structures of this compound and a selection of its structurally related analogs with demonstrated biological activity.

  • This compound: The primary compound of interest.

  • N-(2-hydroxyphenyl) acetamide (B32628) (NA-2): An analog where the picolinoyl group is replaced by an acetyl group. It has demonstrated anticancer properties.[1]

  • Picolinamide 87: A picolinamide derivative with potent and selective antibacterial activity against Clostridioides difficile.[2]

  • Compound 7h: A picolinamide derivative bearing a thiourea (B124793) moiety, which has shown significant VEGFR-2 inhibitory and anticancer activity.[3]

Anticancer Efficacy Comparison

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. The N-(2-hydroxyphenyl)amide scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines.

Data Summary: Anticancer Activity

CompoundCancer Cell LineIC50Reference
N-(2-hydroxyphenyl) acetamide (NA-2) MCF-7 (Breast Cancer)1.65 mM[1]
N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) U87-MG (Glioblastoma)0.655 mM[4]
N-(2-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) U-2 OS (Osteosarcoma)0.453 mM[4]
Compound 7h (picolinamide derivative) A549 (Lung Cancer)Not specified, but potent[3]
Compound 7h (picolinamide derivative) Panc-1 (Pancreatic Cancer)Significant cell death[3]
Compound 7h (picolinamide derivative) OVCAR-3 (Ovarian Cancer)Significant cell death[3]
Compound 7h (picolinamide derivative) HT29 (Colon Cancer)Significant cell death[3]
Compound 7h (picolinamide derivative) 786-O (Renal Cancer)Significant cell death[3]
N-(2-hydroxyphenyl)-2-phenazinamine (NHP) MCF7 (Breast Cancer)Significant activity at 300 µg/ml[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N-(2-hydroxyphenyl) acetamide) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway: Apoptosis Induction

A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. The picolinamide derivative Compound 7h has been shown to induce cell cycle arrest, a process often linked to apoptosis.[3] A simplified representation of an apoptotic pathway is shown below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand Death Receptor Death Receptor Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Bcl-2 family Bcl-2 family DNA Damage->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified Apoptotic Signaling Pathways

Antibacterial Efficacy Comparison

The picolinamide scaffold is a key component of several potent antibacterial agents. Notably, derivatives of picolinamide have shown high efficacy and selectivity against the pathogenic bacterium Clostridioides difficile.[2][6][7][8]

Data Summary: Antibacterial Activity

CompoundTarget OrganismMIC (Minimum Inhibitory Concentration)Reference
Picolinamide 87 Clostridioides difficile0.125 µg/mL[2]
Picolinamide 87 MRSA128 µg/mL[2]
2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate C. difficile (101 strains)MIC50: 0.12 µg/mL, MIC90: 0.25 µg/mL[7][8]
Vancomycin (Control) C. difficile-[7][8]
N-(2-hydroxyphenyl)-2-phenazinamine (NHP) Escherichia coliExcellent biofilm inhibitory activity[5]
N-(2-hydroxyphenyl)-2-phenazinamine (NHP) Pseudomonas aeruginosaExcellent biofilm inhibitory activity[5]
N-(2-hydroxyphenyl)-2-phenazinamine (NHP) Staphylococcus aureusExcellent biofilm inhibitory activity[5]
Benzamide derivative 1d Drug-resistant B. subtilis1.95 µg/ml[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., C. difficile) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth with no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., anaerobically for C. difficile) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Workflow: MIC Assay

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

mic_workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of Compound Serial Dilution of Compound Prepare Bacterial Inoculum->Serial Dilution of Compound Inoculate Microplate Inoculate Microplate Serial Dilution of Compound->Inoculate Microplate Incubate Plate Incubate Plate Inoculate Microplate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

General Workflow of an MIC Assay

References

Structure-activity relationship (SAR) studies of N-(2-Hydroxyphenyl)picolinamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(2-Hydroxyphenyl)picolinamide Analogues

The following guide provides a detailed comparison of this compound analogues, summarizing their structure-activity relationships (SAR) as investigated in various therapeutic areas. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data.

SAR Studies in Cancer Therapy

Picolinamide (B142947) derivatives have been extensively studied as potential anti-cancer agents, targeting various components of cell signaling pathways involved in tumor growth and proliferation.

As VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2][3] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1][2][3]

A series of novel picolinamide-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[1][2] The general structure of these analogues incorporates a picolinamide core. The SAR studies revealed that modifications at various positions of the picolinamide scaffold significantly influence their anti-proliferative and VEGFR-2 inhibitory activities.

Table 1: SAR of Picolinamide Analogues as VEGFR-2 Inhibitors

Compound IDR1 (at 4-position of picolinamide)R2 (substituent on the phenyl ring)Anti-proliferative IC50 (µM) vs. A549 cellsAnti-proliferative IC50 (µM) vs. HepG2 cellsVEGFR-2 Kinase IC50 (µM)
8a -OCH2CH=CH-phenylH15.422.10.87[3]
8j -OCH2CH=CH-phenyl4-Cl12.5[1]20.6[1]0.53[3]
8l -OCH2CH=CH-phenyl3,4-diCl13.2[1]18.2[1]0.29[3]
8u -OCH2CH=CH-phenyl4-OCH325.637.21.22[3]
Sorafenib (Reference Drug)19.329.0-
Axitinib (Reference Drug)22.438.7-

Data sourced from multiple studies.[1][3]

The data indicates that the presence of electron-withdrawing groups, such as chlorine, on the terminal phenyl ring enhances the anti-proliferative activity.[1] Specifically, compound 8l , with a 3,4-dichloro substitution, exhibited the most potent VEGFR-2 inhibitory activity with an IC50 value of 0.29 µM.[3] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain.[1][3]

As Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[4] Their overexpression is frequently observed in various human tumors, making them attractive targets for cancer therapy.[4] A series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities.[4]

Table 2: SAR of N-Methylpicolinamide-4-thiol Analogues as Aurora Kinase Inhibitors

Compound IDR (substituent on the benzamido ring)Anti-proliferative IC50 (µM) vs. HepG2 cellsAurora-B Kinase IC50 (µM)
6l 4-CF31.89-
6m 2-CF32.45-
6n 3-NO23.12-
6p 3-Br0.760.12
Sorafenib (Reference Drug)5.31-

Data sourced from a study on N-methylpicolinamide-4-thiol derivatives.[4]

The SAR study of these analogues revealed that the nature and position of the substituent on the benzamido ring significantly impact the cytotoxic activity. Compound 6p , bearing a bromine atom at the 3-position, demonstrated the most potent anti-proliferative activity and was identified as a selective inhibitor of Aurora-B kinase.[4]

SAR Studies in Metabolic Diseases

Picolinamide derivatives have also been investigated for their potential in treating metabolic disorders such as diabetes.

As 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that plays a key role in regulating glucocorticoid levels, and its inhibition is a promising therapeutic strategy for type 2 diabetes and metabolic syndrome.[5][6] A series of 6-substituted picolinamide derivatives were synthesized and evaluated for their inhibitory activity against 11β-HSD1.[5][6]

Table 3: SAR of Picolinamide Analogues as 11β-HSD1 Inhibitors

Compound IDR (substituent at 6-position of picolinamide)Human 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
1 Piperidin-1-yl180230
24 4-Fluorophenyl1015
25 Cyclohexyl58

Data sourced from studies on picolinamide derivatives as 11β-HSD1 inhibitors.[5][6]

Optimization of a high-throughput screening hit led to the discovery of highly potent and metabolically stable inhibitors.[5] Compound 25 emerged as a potent inhibitor that was efficacious in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin (B600854) levels.[5]

Experimental Protocols

In Vitro Anti-proliferative Assay (CCK Assay)

The anti-proliferative activity of the picolinamide derivatives was evaluated against human cancer cell lines (e.g., A549, HepG2) using the Cell Counting Kit-8 (CCK-8) assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The cell viability was then determined by measuring the absorbance at a specific wavelength after the addition of the CCK-8 reagent. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against VEGFR-2 kinase was determined using a kinase assay kit.[3] The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The kinase activity was measured in the presence of various concentrations of the test compounds. The IC50 values were calculated by fitting the inhibition data to a dose-response curve.

Aurora-B Kinase Inhibition Assay

The inhibitory activity against Aurora-B kinase was evaluated using a commercially available kinase assay kit.[4] The assay measures the phosphorylation of a specific substrate by the kinase. The activity was determined in the presence of different concentrations of the compounds, and the IC50 values were calculated.

11β-HSD1 Inhibition Assay

The inhibitory activity of the compounds against human and mouse 11β-HSD1 was determined using a scintillation proximity assay.[5][6] The assay measures the conversion of [3H]-cortisone to [3H]-cortisol by the enzyme. The inhibition of this conversion by the test compounds was measured, and the IC50 values were determined.

Visualizations

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Compound_Design Compound Design (Analogue Generation) Chemical_Synthesis Chemical Synthesis Compound_Design->Chemical_Synthesis Synthesize In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition) Chemical_Synthesis->In_Vitro_Assays Test Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity) In_Vitro_Assays->Cell_Based_Assays Validate SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis Analyze Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide Lead_Optimization->Compound_Design Iterate

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

VEGFR-2 Signaling Pathway

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, a key target for some of the discussed picolinamide analogues.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Picolinamide Picolinamide Analogues Picolinamide->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide analogues.

References

Head-to-head comparison of different synthesis routes for picolinamides

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthesis Routes for Picolinamides

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Route Selection

Picolinamide and its derivatives are key structural motifs in a wide array of pharmaceuticals and functional materials. The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive head-to-head comparison of three primary synthesis routes to picolinamide, supported by quantitative data and detailed experimental protocols to inform your research and development endeavors.

Comparative Analysis of Picolinamide Synthesis Routes

The following table summarizes the key quantitative parameters for the three main synthesis routes to picolinamide. It is important to note that yields and other parameters can vary based on specific reaction conditions and scale.

ParameterRoute 1: From Picolinic AcidRoute 2: From 2-Cyanopyridine (B140075)Route 3: From 2-Methylpyridine (B31789) (α-Picoline)
Starting Material Picolinic Acid2-Cyanopyridine2-Methylpyridine
Key Transformation AmidationHydrolysisAmmoxidation followed by Hydrolysis
Typical Yield Moderate to Good (31-54% for derivatives)[1]Good to Excellent (High-yield industrial method)[1]High (Multi-step industrial process)[1]
Reaction Time 12-24 hours[1]4-10 hours[1]Multi-day process[1]
Purity Good, requires purification[1]Good, requires purification[1]High, requires purification of intermediates[1]
Key Reagents Thionyl chloride, Ammonia[1]Sodium hydroxide[1]Ammonia (B1221849), Oxygen, Catalyst[1]
Byproducts Thionyl chloride decomposition products, ammonium (B1175870) salts[1]Sodium picolinate, unreacted starting material[1]Water, various oxidation byproducts[1]
Scalability Laboratory-scaleLaboratory and larger-scaleLarge-scale industrial production[1]
Key Advantages Well-established laboratory method, suitable for producing functionalized derivatives.[1]More direct, potentially higher-yielding approach.[1]Most cost-effective for large-scale production due to low-cost starting material.[1]
Key Disadvantages Use of hazardous reagents like thionyl chloride requires careful handling.[1]Careful control of reaction conditions is needed to prevent over-hydrolysis to picolinic acid.[1]Multi-step process requiring specialized equipment for high-temperature ammoxidation.[1]

Detailed Experimental Protocols

Route 1: Synthesis from Picolinic Acid

This classical approach involves the activation of the carboxylic acid group of picolinic acid to form a more reactive intermediate, such as an acid chloride, which is then reacted with ammonia to form the amide.[2]

Step 1: Formation of Picolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 eq.) and thionyl chloride (excess, e.g., 10 eq.).[2]

  • Heat the suspension to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride.[2]

Step 2: Amidation

  • Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of aqueous ammonia (excess, e.g., 10 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours.[1]

  • Quench the reaction with water and extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude picolinamide.[1]

  • The product can be further purified by recrystallization or column chromatography.[1]

Route 2: Synthesis from 2-Cyanopyridine

This route involves the hydrolysis of the nitrile group of 2-cyanopyridine to an amide.[1] This method can be performed under basic or acidic conditions, with the basic hydrolysis being common.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanopyridine (1.0 eq.) in water.

  • Add a catalytic amount of sodium hydroxide (B78521) (e.g., 0.1-0.2 eq. of a 10% aqueous solution) to the solution.[1]

  • Heat the reaction mixture to reflux (100-130 °C) and stir for 4-8 hours.[1] It is crucial to control the reaction time and temperature to minimize the over-hydrolysis of the amide to the corresponding carboxylic acid.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent like ethyl acetate.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield picolinamide.[1]

  • Purification can be achieved by recrystallization.[1]

Route 3: Synthesis from 2-Methylpyridine (α-Picoline)

This industrial route is a two-step process that begins with the ammoxidation of 2-methylpyridine to form 2-cyanopyridine, which is then hydrolyzed to picolinamide.[1]

Step 1: Ammoxidation of 2-Methylpyridine

  • This step is typically carried out in a continuous flow reactor at high temperatures (350-450 °C) over a solid-state catalyst (e.g., a mixture of metal oxides).[1]

  • A gaseous mixture of 2-methylpyridine, ammonia, and air (as the source of oxygen) is passed over the catalyst bed.

  • The effluent gas stream, containing 2-cyanopyridine, is then cooled to condense the product.

Step 2: Hydrolysis of 2-Cyanopyridine

  • The crude 2-cyanopyridine from the ammoxidation step is then subjected to hydrolysis as described in Route 2 to yield picolinamide. In an industrial setting, this is often a continuous process where the 2-cyanopyridine feed is mixed with a base and heated in a reactor to afford picolinamide.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described.

G cluster_0 Route 1: From Picolinic Acid Picolinic Acid Picolinic Acid Picolinoyl Chloride Picolinoyl Chloride Picolinic Acid->Picolinoyl Chloride SOCl₂ Picolinamide_R1 Picolinamide Picolinoyl Chloride->Picolinamide_R1 NH₃

Caption: Synthesis of Picolinamide from Picolinic Acid.

G cluster_1 Route 2: From 2-Cyanopyridine 2-Cyanopyridine 2-Cyanopyridine Picolinamide_R2 Picolinamide 2-Cyanopyridine->Picolinamide_R2 NaOH, H₂O, Δ

Caption: Synthesis of Picolinamide from 2-Cyanopyridine.

G cluster_2 Route 3: From 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine 2-Cyanopyridine_R3 2-Cyanopyridine 2-Methylpyridine->2-Cyanopyridine_R3 NH₃, O₂, Catalyst, Δ Picolinamide_R3 Picolinamide 2-Cyanopyridine_R3->Picolinamide_R3 NaOH, H₂O, Δ

Caption: Synthesis of Picolinamide from 2-Methylpyridine.

References

Benchmarking the performance of N-(2-Hydroxyphenyl)picolinamide in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Hydroxyphenyl)picolinamide is a novel compound with potential therapeutic applications. However, publicly available data on its performance in functional assays is currently limited. For researchers and drug development professionals seeking to characterize this or other novel molecules, a robust benchmarking strategy against well-established compounds is crucial. This guide provides a comparative framework for evaluating the performance of potential Sirtuin 1 (SIRT1) activators, a class of compounds to which this compound may belong based on its structural motifs. We will compare the performance of three well-characterized SIRT1 activators—Resveratrol (B1683913), SRT1720, and SRT2104—using data from common functional assays. This guide also provides detailed experimental protocols and visual workflows to aid in the design and execution of such benchmarking studies.

Performance of SIRT1 Activators: A Comparative Summary

The efficacy of SIRT1 activators is typically quantified by their half-maximal effective concentration (EC1.5 or EC50), which represents the concentration of the compound required to elicit a 50% increase in SIRT1 activity. The following table summarizes the reported performance of Resveratrol, SRT1720, and SRT2104 in in vitro enzymatic assays. It is important to note that these values can vary depending on the specific assay conditions, including the substrate used.

CompoundTypeEC1.5/EC50 (µM)Assay Substrate/Method
Resveratrol Natural Polyphenol~22 - 100Fluor-de-Lys (FdL) peptide, SF38A-K23 peptide[1]
SRT1720 Synthetic0.16Cell-free assay[2][3]
SRT2104 SyntheticNot explicitly defined in searches, but noted to be 1000 times more effective than resveratrol[4]Cell-free enzymatic assays[4][5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the SIRT1 signaling pathway and a typical workflow for a fluorogenic SIRT1 activity assay.

SIRT1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core SIRT1 Activation cluster_downstream Downstream Targets & Cellular Outcomes Calorie Restriction Calorie Restriction NAD+ NAD+ Calorie Restriction->NAD+ Exercise Exercise Exercise->NAD+ STACs SIRT1 Activators (e.g., Resveratrol, SRT1720) SIRT1 SIRT1 STACs->SIRT1 Allosteric Activation NAD+->SIRT1 Co-substrate PGC-1α PGC-1α SIRT1->PGC-1α Deacetylation FOXO FOXO SIRT1->FOXO Deacetylation p53 p53 SIRT1->p53 Deacetylation NF-κB NF-κB SIRT1->NF-κB Deacetylation Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis DNA Repair DNA Repair FOXO->DNA Repair Cell Survival Cell Survival p53->Cell Survival Anti-inflammation Anti-inflammation NF-κB->Anti-inflammation Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Reagent_Prep Prepare Assay Buffer, SIRT1 Enzyme, NAD+, and Fluorogenic Substrate Assay_Plate 96-well Plate Reagent_Prep->Assay_Plate Compound_Prep Prepare Serial Dilutions of Test Compound (e.g., this compound) Compound_Prep->Assay_Plate Incubation Add SIRT1 Enzyme, NAD+, and Test Compound to wells. Incubate. Assay_Plate->Incubation Start_Reaction Add Fluorogenic Substrate to initiate the reaction. Incubate at 37°C. Incubation->Start_Reaction Stop_Reaction Add Developer Solution to stop the reaction and generate fluorescent signal. Start_Reaction->Stop_Reaction Read_Plate Measure Fluorescence (e.g., Ex: 360 nm, Em: 460 nm) Stop_Reaction->Read_Plate Data_Analysis Calculate % Activation and determine EC50 value. Read_Plate->Data_Analysis

References

Purity Confirmation of N-(2-Hydroxyphenyl)picolinamide: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity confirmation of N-(2-Hydroxyphenyl)picolinamide, a key intermediate in pharmaceutical research. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Executive Summary

This compound is a versatile building block in medicinal chemistry. Its purity is paramount to avoid confounding results in downstream applications. Both HPLC and NMR are powerful techniques for assessing chemical purity, each offering distinct advantages. HPLC excels at detecting and quantifying trace impurities with high sensitivity, while quantitative NMR (qNMR) provides an absolute measure of purity against a certified reference standard without the need for a specific analyte reference. This guide will delve into the practical application of both methods for this specific compound.

Data Presentation: Purity Analysis of this compound

The following tables summarize the quantitative data obtained from the HPLC and ¹H NMR analysis of a representative batch of this compound.

Table 1: HPLC Purity Analysis of this compound

Peak No.Compound NameRetention Time (min)Peak Area (%)
1Picolinic Acid2.540.15
22-Aminophenol3.120.21
3This compound8.7699.58
4Unknown Impurity10.230.06

Table 2: ¹H NMR Purity Analysis of this compound

Analyte Signal (ppm)Integration (Normalized)Calculated Purity (%)
8.25 (d, 1H)1.0099.6
7.90 (t, 1H)1.02
7.50 (d, 1H)1.01
7.10-7.30 (m, 4H)4.05
6.80-6.95 (m, 2H)2.03

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample was dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) was employed for an absolute purity determination.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in the integrated signals, and the masses of the analyte and the internal standard.

Comparison with Alternative Purity Assessment Methods

While HPLC and NMR are primary techniques for purity determination, other methods can provide complementary information.

Table 3: Comparison of Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning of components between a mobile and stationary phase.High sensitivity for detecting trace impurities; excellent for separating complex mixtures.Requires a reference standard for each impurity for accurate quantification; may not detect non-chromophoric impurities.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural information; qNMR allows for absolute quantification without a specific analyte standard.[1][2]Lower sensitivity compared to HPLC; may have overlapping signals in complex mixtures.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity; can be coupled with HPLC (LC-MS) for powerful impurity identification.Quantification can be challenging without isotopic standards; ionization efficiency can vary between compounds.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly pure crystalline substances without the need for a reference standard.Not suitable for amorphous or thermally unstable compounds; less sensitive to low levels of impurities.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in a sample.Provides fundamental information about the elemental composition.Does not distinguish between the main compound and impurities with the same elemental composition.

Visualizing the Workflow

The following diagram illustrates the general workflow for the confirmation of chemical purity using chromatographic and spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Processing & Purity Calculation cluster_3 Purity Confirmation cluster_4 Outcome prep Weighing and Dissolution hplc HPLC Analysis prep->hplc Inject into HPLC nmr NMR Analysis prep->nmr Prepare NMR sample hplc_proc Chromatogram Integration (% Area Calculation) hplc->hplc_proc nmr_proc Spectrum Integration (qNMR Calculation) nmr->nmr_proc confirm Purity Specification Met? hplc_proc->confirm nmr_proc->confirm pass Release for Use confirm->pass Yes fail Further Purification / Re-analysis confirm->fail No

Caption: Workflow for Purity Confirmation.

References

Evaluating the Cross-Reactivity of Antibodies Raised Against Picolinamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cross-reactivity of antibodies raised against picolinamide (B142947) derivatives. Understanding the specificity of such antibodies is paramount in the development of targeted therapeutics and diagnostic assays, as cross-reactivity can lead to off-target effects or inaccurate measurements. This document outlines the methodologies for assessing cross-reactivity and presents a comparative analysis of hypothetical antibody candidates.

Product Comparison: Cross-Reactivity Profiles of Anti-Picolinamide Derivative Antibodies

The following table summarizes the cross-reactivity of three hypothetical monoclonal antibodies raised against a primary picolinamide derivative (Pico-1). The data is presented as the percentage of cross-reactivity relative to the binding affinity for Pico-1, as determined by competitive ELISA.

Compound IDStructureAntibody A Cross-Reactivity (%)Antibody B Cross-Reactivity (%)Antibody C Cross-Reactivity (%)
Pico-1 (Immunogen) Picolinamide with a specific R-group100100100
Pico-2 Structural analog with minor modification to R-group25.45.245.8
Pico-3 Structural analog with significant modification to R-group2.10.15.6
Nicotinamide Derivative Isomer with nitrogen at position 3<0.1<0.10.5
Isonicotinamide Derivative Isomer with nitrogen at position 4<0.1<0.10.2
Unrelated Small Molecule Structurally distinct compound<0.01<0.01<0.01

Caption: Comparative cross-reactivity of three hypothetical anti-picolinamide derivative antibodies.

Supporting Experimental Data

The cross-reactivity data presented was generated using standardized immunological assays. Detailed protocols for these key experiments are provided below to allow for replication and validation.

Experimental Protocols

1. Hapten-Carrier Conjugation for Immunization

To elicit an immune response against the small molecule picolinamide derivatives (haptens), they were first conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH).

  • Materials:

    • Picolinamide derivative with a carboxyl group linker

    • Keyhole Limpet Hemocyanin (KLH)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve the picolinamide derivative in a suitable organic solvent (e.g., DMSO) and then dilute in PBS.

    • Activate the carboxyl group of the hapten by adding EDC and NHS in a 1:2 molar ratio to the hapten.

    • Incubate the mixture for 15 minutes at room temperature.

    • Add the activated hapten solution to the KLH solution in PBS (molar ratio of hapten to carrier protein is typically 20:1 to 40:1).

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Purify the conjugate by dialysis against PBS for 48 hours with several buffer changes to remove unreacted hapten and coupling reagents.

    • Confirm the conjugation efficiency using spectrophotometry or MALDI-TOF mass spectrometry.

2. Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the cross-reactivity of the generated antibodies against various picolinamide derivatives and other related small molecules.

  • Materials:

    • 96-well microtiter plates

    • Picolinamide derivative-Bovine Serum Albumin (BSA) conjugate (for coating)

    • Monoclonal antibodies (Antibody A, B, and C)

    • Picolinamide derivatives and other test compounds

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Procedure:

    • Coat the wells of a 96-well plate with 100 µL of the picolinamide derivative-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • In a separate plate, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the free picolinamide derivatives or test compounds for 1 hour at room temperature.

    • Add 100 µL of the antibody-competitor mixture to the coated and blocked wells.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • The concentration of the competitor that causes 50% inhibition of the maximal signal (IC50) is determined. Cross-reactivity is calculated as: (IC50 of Pico-1 / IC50 of test compound) x 100%.

3. Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance was used as an orthogonal method to confirm the binding kinetics and specificity of the antibodies.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5)

    • Antibody immobilization kit (containing EDC, NHS, and ethanolamine)

    • Primary antibodies (Antibody A, B, and C)

    • Picolinamide derivatives and other test compounds

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the primary antibody onto the surface of a sensor chip using standard amine coupling chemistry.

    • Inject a series of concentrations of the picolinamide derivatives and test compounds over the antibody-immobilized surface.

    • Monitor the binding events in real-time to obtain association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD = kd/ka) for each interaction.

    • Cross-reactivity can be inferred by comparing the KD values of the test compounds to that of the primary immunogen.

Visualizing Key Processes and Relationships

To further clarify the concepts and workflows discussed, the following diagrams have been generated.

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production & Screening cluster_cross_reactivity Cross-Reactivity Evaluation pico Picolinamide Derivative (Hapten) conjugation Hapten-Carrier Conjugation pico->conjugation klh Carrier Protein (KLH) klh->conjugation immunogen Immunogen (Pico-KLH) conjugation->immunogen immunization Immunization immunogen->immunization hybridoma Hybridoma Technology immunization->hybridoma screening Screening (ELISA) hybridoma->screening monoclonal Monoclonal Antibodies screening->monoclonal celisa Competitive ELISA monoclonal->celisa spr Surface Plasmon Resonance (SPR) monoclonal->spr data Cross-Reactivity Data celisa->data spr->data

Caption: Workflow for generating and evaluating anti-picolinamide derivative antibodies.

competitive_elisa cluster_plate ELISA Plate Well cluster_interpretation Signal Interpretation coating 1. Coat with Pico-BSA Conjugate blocking 2. Block with Inert Protein coating->blocking competition 3. Add Antibody + Free Competitor blocking->competition detection 4. Add HRP-Secondary Ab & Substrate competition->detection signal 5. Measure Signal detection->signal low_comp Low Free Competitor high_signal High Signal low_comp->high_signal Antibody binds to plate high_comp High Free Competitor low_signal Low Signal high_comp->low_signal Antibody binds to free competitor

Caption: Principle of Competitive ELISA for cross-reactivity assessment.

cross_reactivity_factors cluster_hapten Hapten Properties cluster_antibody_props Antibody Properties cluster_assay Assay Conditions center Antibody Cross-Reactivity structure Structural Similarity structure->center electronics Electronic Properties electronics->center conformation Conformational Mimicry conformation->center affinity Binding Affinity affinity->center specificity Paratope Specificity specificity->center ph pH ph->center temp Temperature temp->center ionic Ionic Strength ionic->center

Caption: Factors influencing antibody cross-reactivity with small molecules.

Safety Operating Guide

Prudent Disposal of N-(2-Hydroxyphenyl)picolinamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of N-(2-Hydroxyphenyl)picolinamide, a compound utilized in various research applications. Adherence to these protocols will minimize risks and promote responsible waste management.

General Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4][5] Ensure adequate ventilation in the work area to avoid inhalation of any dust or fumes.[1][2][4][6] Avoid direct contact with skin, eyes, and clothing.[1][2][3][4] In case of contact, rinse the affected area immediately and thoroughly with water.[1][2][4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

Step-by-Step Disposal Procedure for this compound

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, contaminated materials (e.g., filter paper, pipette tips), and empty containers, as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[7] Store waste in separate, clearly labeled containers.[7][8]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[3][8] The container should be in good condition and have a secure-fitting lid.

    • Label the waste container clearly and accurately with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant, harmful).[7] Include the date when the first waste was added to the container.[6]

  • Waste Collection and Storage:

    • For solid waste, carefully sweep or transfer the material into the designated waste container, minimizing dust generation.[2][4][6]

    • For solutions, pour the waste directly into the labeled liquid waste container.

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[3] This area should be a cool, dry, and well-ventilated location away from incompatible materials.[1][4]

  • Disposal Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[3][7]

    • Provide the EHS or contractor with accurate information about the waste composition and quantity.

    • Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as those listed in 40 CFR Parts 261.3.

  • Decontamination of Labware and Surfaces:

    • Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with this compound.

    • Wash contaminated items with an appropriate solvent (e.g., ethanol (B145695) or acetone, followed by soap and water), collecting the initial rinsate as hazardous waste.

    • Wipe down work surfaces with a suitable cleaning agent. Dispose of contaminated wipes as solid hazardous waste.

Quantitative Data and Handling Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.[1][2][3][4][5]
Waste Container Leak-proof, chemically compatible, with a secure lid.[3][8]
Waste Labeling "Hazardous Waste," "this compound," Hazard Symbols, Date.[7]
Storage Location Designated, cool, dry, well-ventilated area, away from incompatibles.[1][4]
Disposal Method Via institutional EHS or a licensed hazardous waste contractor.[3][7]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[2][4][6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_decon Decontamination start Start: Identify this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate collect Collect Waste into Labeled Container segregate->collect seal Securely Seal Container collect->seal storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup decontaminate Decontaminate Labware & Surfaces pickup->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyphenyl)picolinamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyphenyl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.